PMEDAP
Description
The exact mass of the compound 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
113852-41-8 |
|---|---|
Molecular Formula |
C8H13N6O4P |
Molecular Weight |
288.20 g/mol |
IUPAC Name |
2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13) |
InChI Key |
XHXFQGAZAVKMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N |
Other CAS No. |
113852-41-8 |
Synonyms |
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine PMEDAP |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PMEDAP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a range of DNA viruses and retroviruses. As a member of the acyclic nucleoside phosphonate family, which includes clinically significant drugs like tenofovir and adefovir, this compound's mechanism of action hinges on its intracellular conversion to a pharmacologically active metabolite that selectively targets and inhibits viral DNA synthesis. This technical guide provides a detailed exploration of the molecular mechanisms underpinning this compound's antiviral effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Intracellular Activation and Competitive Inhibition
The antiviral activity of this compound is not inherent to the molecule itself but is dependent on its intracellular phosphorylation to its active diphosphate form, this compound diphosphate (PMEDAPpp). This process is carried out by host cellular kinases.
Once formed, PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases. By mimicking the structure of dATP, PMEDAPpp binds to the active site of the viral enzyme. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic side chain of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA replication. The selectivity of this compound is attributed to the higher affinity of viral DNA polymerases for PMEDAPpp compared to host cellular DNA polymerases.
Signaling Pathway: Intracellular Phosphorylation of this compound
Caption: Intracellular activation cascade of this compound.
Quantitative Data: Antiviral Activity and Enzyme Inhibition
The antiviral potency of this compound and the inhibitory activity of its diphosphate metabolite have been quantified against various viruses and their respective DNA polymerases.
| Virus/Enzyme | Assay Type | Cell Line/System | Value | Parameter |
| Human Immunodeficiency Virus (HIV) | Antiviral Activity | MT-4 Cells | 2 µM | EC50 |
| Human Cytomegalovirus (HCMV) | Antiviral Activity (CPE) | HEL Cells | 11 µM | EC50 |
| Human Cytomegalovirus (HCMV) | Viral DNA Synthesis | HEL Cells | 20 µM | IC50 |
| HCMV DNA Polymerase | Enzymatic Inhibition | Purified Enzyme | 0.1 µM | IC50 |
| Herpes Simplex Virus 1 (HSV-1) DNA Polymerase | Enzymatic Inhibition | Purified Enzyme | 0.03 µM | Ki |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Human Embryonic Lung (HEL) cells for HCMV) at a density that allows for the formation of a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Infect the cell monolayer with a viral suspension at a multiplicity of infection (MOI) known to cause significant CPE within a few days.
-
Treatment: Immediately after infection, add the various concentrations of this compound to the wells. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until CPE is evident in the virus control wells.
-
Quantification: Assess cell viability using a colorimetric assay such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that protects 50% of the cells from viral CPE, is calculated by regression analysis of the dose-response curve.
Caption: Workflow for the CPE Inhibition Assay.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the antiviral compound.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well plates.
-
Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Staining: Fix and stain the cells with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) is determined.
Viral DNA Polymerase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of PMEDAPpp on the activity of purified viral DNA polymerase.
Methodology:
-
Enzyme and Substrate Preparation: Purify the viral DNA polymerase from infected cells or through recombinant expression. Prepare a reaction mixture containing a suitable buffer, a DNA template-primer, and the four deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dTTP).
-
Inhibitor Preparation: Prepare serial dilutions of PMEDAPpp.
-
Reaction Initiation: Initiate the polymerization reaction by adding the viral DNA polymerase to the reaction mixture in the presence or absence of the inhibitor.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA using an acid solution (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of PMEDAPpp that inhibits the polymerase activity by 50% (IC50). The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of the natural substrate (dATP) and the inhibitor, followed by analysis using methods such as the Dixon or Lineweaver-Burk plot.
Caption: Workflow for the DNA Polymerase Inhibition Assay.
Intracellular Metabolite Analysis by HPLC
This method is used to quantify the intracellular concentrations of this compound and its phosphorylated metabolites.
Methodology:
-
Cell Culture and Treatment: Culture susceptible cells and treat them with a known concentration of this compound for various time points.
-
Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the metabolites using a suitable method, such as perchloric acid precipitation followed by neutralization.
-
HPLC Analysis: Separate the parent drug and its phosphorylated metabolites using a validated high-performance liquid chromatography (HPLC) method, often employing an ion-pair reversed-phase column.
-
Detection: Detect the separated compounds using UV absorbance or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).
-
Quantification: Quantify the concentrations of this compound, PMEDAPp, and PMEDAPpp by comparing the peak areas to those of known standards.
Conclusion
This compound exerts its antiviral effect through a well-defined mechanism of action that involves intracellular activation and selective inhibition of viral DNA polymerases. As an acyclic nucleoside phosphonate, it requires two phosphorylation steps mediated by host cell kinases to be converted into its active diphosphate form, PMEDAPpp. This active metabolite then acts as a competitive inhibitor of dATP, leading to chain termination upon its incorporation into the growing viral DNA strand. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and related antiviral compounds.
PMEDAP: A Comprehensive Technical Guide to its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity against both retroviruses and DNA viruses. As a nucleotide analogue, its mechanism of action hinges on the inhibition of viral DNA synthesis. This technical guide provides an in-depth overview of this compound's antiviral activity, mechanism of action, and the experimental methodologies used to characterize its efficacy.
Chemical Structure
Chemical Name: 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine Molecular Formula: C₈H₁₃N₆O₄P Structure:
Mechanism of Action
This compound is a prodrug that requires intracellular activation through phosphorylation to exert its antiviral effect. The activation is a two-step process, converting this compound into its active diphosphate metabolite, PMEDAPpp.
-
Cellular Uptake: this compound enters the host cell.
-
Phosphorylation: Cellular kinases catalyze the phosphorylation of this compound. The first phosphorylation to this compound monophosphate is a critical activation step. Evidence from related acyclic nucleoside phosphonates, such as adefovir (PMEA), strongly suggests that AMP kinase is involved in this initial phosphorylation. A second phosphorylation event, likely carried out by other cellular kinases, leads to the formation of the active diphosphate metabolite, PMEDAPpp.
-
Inhibition of Viral DNA Polymerase: PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for viral DNA polymerases and reverse transcriptases.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.[1]
Signaling Pathway: Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound to its active diphosphate form.
Antiviral Spectrum of Activity
This compound has demonstrated potent activity against a range of viruses in vitro and in vivo. The following tables summarize the quantitative data on its antiviral efficacy.
Retroviruses
| Virus | Cell Line | EC₅₀ (µM) | Assay Method | Reference |
| Human Immunodeficiency Virus (HIV-1) | MT-4 | 2 | Cytopathic Effect (CPE) Inhibition | [2] |
DNA Viruses
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Assay Method | Reference |
| Herpesviridae | Human Cytomegalovirus (HCMV) | HEL | 11 | Cytopathic Effect (CPE) Inhibition | [1] |
| Herpesviridae | Human Herpesvirus 6A (HHV-6A) | Cord Blood Mononuclear Cells | Not explicitly quantified for this compound alone | Dot-Blot Antigen Detection | [3] |
| Herpesviridae | Human Herpesvirus 6B (HHV-6B) | Cord Blood Mononuclear Cells | Not explicitly quantified for this compound alone | Dot-Blot Antigen Detection | [3] |
| Herpesviridae | Human Herpesvirus 7 (HHV-7) | Cord Blood Mononuclear Cells | Not explicitly quantified for this compound alone | Dot-Blot Antigen Detection | |
| Retroviridae | Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 | Not explicitly quantified in vitro | Transformation Assay | |
| Retroviridae | Friend Leukemia Virus (FLV) | In vivo (mice) | Not applicable | Splenomegaly Inhibition | |
| Poxviridae | Camelpox Virus | HEL | >173 | Cytopathic Effect (CPE) Inhibition |
Detailed Methodologies for Key Experiments
Cytopathic Effect (CPE) Inhibition Assay (for HIV-1 and HCMV)
This assay is a common method for determining the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.
Experimental Workflow: CPE Inhibition Assay
Caption: Workflow for a typical Cytopathic Effect (CPE) Inhibition Assay.
Protocol Details:
-
Cell Preparation: Human T-lymphocyte MT-4 cells (for HIV-1) or human embryonic lung (HEL) fibroblasts (for HCMV) are seeded into 96-well microtiter plates at a density that allows for confluent growth during the assay period.
-
Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., cell culture medium or DMSO) and serially diluted to a range of concentrations.
-
Treatment and Infection: The cell culture medium is removed from the plates and replaced with medium containing the different concentrations of this compound. The cells are then infected with a standardized amount of virus (e.g., HIV-1 strain IIIB or HCMV strain AD-169) at a specific multiplicity of infection (MOI). Control wells include cells with virus but no drug (virus control) and cells with neither virus nor drug (cell control).
-
Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause significant cytopathic effects in the virus control wells (typically 4-6 days).
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by staining with crystal violet, which stains the nuclei of viable adherent cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration compared to the cell and virus controls. The EC₅₀ value, the concentration of the drug that protects 50% of the cells from virus-induced death, is then determined by regression analysis.
Viral DNA Synthesis Inhibition Assay (for HCMV)
This assay measures the direct impact of the antiviral compound on the replication of the viral genome.
Protocol Details:
-
Cell Culture and Infection: Confluent monolayers of HEL cells in multi-well plates are infected with HCMV.
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are incubated with fresh culture medium containing various concentrations of this compound.
-
Radiolabeling: At a specific time post-infection (e.g., 4-5 days), a radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the culture medium.
-
DNA Extraction and Quantification: After a further incubation period, the cellular DNA is extracted. The amount of incorporated radioactivity, which corresponds to the level of DNA synthesis, is measured using a scintillation counter.
-
Data Analysis: The inhibition of viral DNA synthesis is calculated by comparing the radioactivity in treated, infected cells to that in untreated, infected cells. The IC₅₀ value, the concentration of the drug that inhibits viral DNA synthesis by 50%, is determined.
Conclusion
This compound is a broad-spectrum antiviral agent with demonstrated potent activity, particularly against retroviruses and herpesviruses. Its mechanism of action, involving intracellular phosphorylation to an active metabolite that inhibits viral DNA polymerase and terminates DNA chain elongation, is a well-established paradigm for nucleotide analog antivirals. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel antiviral therapies. Further investigation into the full extent of its antiviral spectrum and the precise cellular kinases involved in its activation will provide a more complete understanding of this promising antiviral compound.
References
Unveiling the Cytostatic Potential of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral activity. Beyond its virostatic properties, emerging evidence highlights its significant cytostatic and antineoplastic potential. This technical guide provides an in-depth overview of the cytostatic properties of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
Acyclic nucleoside phosphonates represent a class of compounds that have garnered considerable attention for their therapeutic potential, most notably as antiviral agents. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) is a prominent member of this class. Structurally similar to purine nucleosides, this compound and its metabolites can interfere with key cellular processes, including DNA synthesis. While its efficacy against various DNA and retroviruses is well-documented, its ability to inhibit cell proliferation has made it a candidate for investigation as an anticancer agent. This guide synthesizes the current understanding of this compound's cytostatic effects, providing a foundation for further research and development.
Mechanism of Action
The primary mechanism underlying the cytostatic properties of this compound is the inhibition of DNA synthesis. Following cellular uptake, this compound is phosphorylated by cellular kinases to its active diphosphate form, PMEDAPpp. This active metabolite acts as a competitive inhibitor and a chain terminator for DNA polymerases.
Specifically, PMEDAPpp has been shown to be a potent inhibitor of DNA polymerase delta [1]. DNA polymerase delta plays a crucial role in lagging strand synthesis during DNA replication and is also involved in various DNA repair pathways[1]. By inhibiting this key enzyme, PMEDAPpp effectively halts DNA replication, leading to cell cycle arrest and the induction of apoptosis. PMEDAPpp has been confirmed to act as a DNA chain terminator , further disrupting the process of DNA elongation[1].
In Vitro Cytostatic and Antiproliferative Activity
The cytostatic and antiproliferative effects of this compound have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key metrics for its potency.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MT-4 | Human T-cell leukemia | EC50 | 2 | [2][3] |
| HEL | Human embryonic lung | EC50 | 11 | |
| HEL | Human embryonic lung | IC50 (DNA synthesis) | 20 |
Note: The available data on the antiproliferative activity of this compound against a broad panel of human cancer cell lines is limited in the public domain. The provided values are primarily from antiviral or specific mechanistic studies.
Induction of Apoptosis and Cell Cycle Arrest
This compound's inhibition of DNA synthesis triggers cellular stress responses that culminate in programmed cell death (apoptosis) and cell cycle arrest.
Apoptosis
Treatment with this compound has been shown to induce apoptosis in cancer cells. This process is characterized by a cascade of molecular events involving the activation of caspases and regulation by the Bcl-2 family of proteins. While direct evidence for this compound-induced activation of specific caspases is still emerging, studies on related compounds and pathways suggest the involvement of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
In a study on rat T-cell lymphoma, this compound treatment was associated with irregular expression of the anti-apoptotic protein Bcl-2 . The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. A decrease in the Bcl-2/Bax ratio typically sensitizes cells to apoptosis.
Cell Cycle Arrest
By disrupting DNA replication, this compound causes cells to arrest in the S-phase of the cell cycle. This arrest prevents the cells from completing DNA synthesis and progressing to mitosis. A key regulator of cell cycle arrest is the protein p21. In a rat T-cell lymphoma model, treatment with this compound led to a significant increase in the number of p21-positive cells . The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, and its induction can lead to the inhibition of cyclin-CDK complexes (e.g., Cyclin E/CDK2 and Cyclin D/CDK4) that are essential for cell cycle progression. Interestingly, in the same study, the expression of the tumor suppressor protein p53 and its negative regulator MDM2 was not observed. This suggests that this compound may induce cell cycle arrest through a p53-independent pathway involving p21.
In Vivo Antitumor Efficacy
The in vivo antitumor potential of this compound has been demonstrated in various animal models, primarily in the context of virally induced tumors. These studies provide valuable insights into effective dosing and administration routes.
| Animal Model | Tumor Type | Dosing Regimen | Route | Key Findings | Reference |
| Newborn Mice | Moloney Murine Sarcoma Virus (MSV)-induced tumors | 0.25 mg/kg/day | - | Significant delay in tumor appearance and increased survival rate. | |
| Mice | MSV-induced tumors | 50, 100, or 250 mg/kg/day for 5 days | Oral | Marked delay in tumor initiation; complete prevention at 250 mg/kg/day. | |
| Mice | Friend Leukemia Virus (FLV)-induced splenomegaly | 50-250 mg/kg/day | Oral | 84-96% inhibition of splenomegaly. | |
| Rats | Sprague-Dawley/Cub T-cell lymphoma | Not specified | Intraperitoneal (in combination with docetaxel) | Significantly enhanced antitumor effect compared to either drug alone. |
A study on MSV-infected newborn mice showed that a single dose of this compound on the day of virus inoculation provided a greater protective effect against tumor formation than divided doses. Oral administration of this compound at doses of 100, 250, or 500 mg/kg resulted in sustained plasma levels of 0.5-2.5 µg/ml for 3 to 6 hours.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Culture cells with and without this compound for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
In Vivo Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen cancer cell line and harvest the cells during the exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound's cytostatic action.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Evaluation
References
- 1. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PMEDAP: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate (ANP) that emerged from the pioneering work of Prof. Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague. As a member of the ANP class of compounds, this compound is characterized by a phosphonate group attached to an acyclic side chain, a structural feature that imparts high stability and unique biological properties. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data, experimental methodologies, and underlying biochemical pathways that defined its potential as a broad-spectrum antiviral agent.
Discovery and Synthesis
The development of this compound was a logical extension of the systematic research into acyclic nucleoside analogues. The synthesis of ANPs, including this compound, generally follows a key principle: the alkylation of a heterocyclic base with a synthon that carries the phosphonate-bearing side chain.[1]
General Synthetic Approach
While the exact, detailed industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be described based on established methods for similar compounds, such as 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (PMPDAP).[1] The process involves two main stages:
-
Alkylation of the Purine Base: The synthesis begins with the reaction of the 2,6-diaminopurine base with a suitable acyclic synthon. For this compound, this would be a 2-hydroxyethyl derivative. This step establishes the crucial ether linkage of the side chain to the purine.
-
Introduction of the Phosphonomethoxy Group and Deprotection: The hydroxyl group on the newly attached side chain is then reacted with a protected phosphonomethylating agent, such as diisopropyl tosyloxymethanephosphonate.[1] This is followed by the removal of the protecting ester groups from the phosphonate, typically using an agent like bromotrimethylsilane, to yield the final phosphonic acid, this compound.[2]
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of viral DNA synthesis. As a phosphonate analogue, this compound is delivered to the cell as a prodrug and requires metabolic activation to become a pharmacologically active agent.
Intracellular Activation
Once inside the host cell, this compound undergoes a two-step phosphorylation cascade, catalyzed by host cell kinases, to be converted into its active diphosphate metabolite, PMEDAPpp.[3] This process is analogous to the activation of other well-known ANPs like PMEA (adefovir).
-
First Phosphorylation: this compound is first phosphorylated to its monophosphate derivative, PMEDAPp.
-
Second Phosphorylation: PMEDAPp is further phosphorylated to the active diphosphate form, PMEDAPpp.
Inhibition of Viral DNA Polymerase
The active metabolite, PMEDAPpp, acts as a potent and selective inhibitor of viral DNA polymerases. It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and competes for the active site of the viral enzyme.
The mechanism of inhibition involves two key events:
-
Competitive Inhibition: PMEDAPpp binds to the viral DNA polymerase with high affinity, preventing the binding of the natural dATP substrate.
-
DNA Chain Termination: Upon incorporation into the growing viral DNA strand, PMEDAPpp acts as a chain terminator. Lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it halts further elongation of the DNA chain, thereby preventing viral replication.
Preclinical Data
This compound has demonstrated a broad spectrum of antiviral activity in preclinical studies, showing particular potency against retroviruses and various DNA viruses.
In Vitro Antiviral Activity
The tables below summarize the in vitro efficacy of this compound against key viral pathogens.
| Virus | Cell Line | Parameter | Value | Reference |
| HIV-1 | MT-4 | EC50 | 2 µM | |
| HCMV | HEL | EC50 | 11 µM | |
| HCMV | HEL | IC50 (DNA Synthesis) | 20 µM | |
| HCMV DNA Polymerase | Enzyme Assay | IC50 (PMEDAPpp) | 0.1 µM |
EC50: 50% Effective Concentration; IC50: 50% Inhibitory Concentration; HIV-1: Human Immunodeficiency Virus Type 1; HCMV: Human Cytomegalovirus; MT-4: Human T-lymphocyte cell line; HEL: Human Embryonic Lung fibroblasts.
In Vivo Efficacy
In vivo studies in murine models have confirmed the potent antiviral activity of this compound.
| Animal Model | Virus | Dosage & Administration | Key Finding | Reference |
| Newborn Mice | Moloney Murine Sarcoma Virus (MSV) | 0.25 mg/kg/day | Significant delay in tumor appearance and increased survival rate. | |
| Mice | Friend Leukemia Virus (FLV) | 50-250 mg/kg/day (oral) | 84-96% inhibition of splenomegaly. | |
| Mice | Murine Cytomegalovirus (MCMV) | Single dose (intraperitoneal) | Markedly effective in reducing mortality; 10-fold more potent than PMEA. |
Clinical Development Status
Despite its promising preclinical profile, this compound did not advance into formal clinical trials. The developmental focus for this class of compounds shifted to other acyclic nucleoside phosphonates, notably PMEA, which was developed as Adefovir Dipivoxil, and subsequently (R)-PMPA, which became the highly successful anti-HIV drug Tenofovir.
Key Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize the antiviral activity of this compound.
Protocol 1: HIV-1 Replication Inhibition Assay in MT-4 Cells
This protocol describes a cell-based assay to determine the concentration of this compound that inhibits 50% of HIV-1 replication (EC50), typically by measuring the viability of the host cells.
Materials:
-
MT-4 (Human T-cell leukemia virus type 1-transformed T-lymphocyte) cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
HIV-1 viral stock (e.g., strain IIIB)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. Ensure cells are in the logarithmic growth phase on the day of the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Assay Plating:
-
Add the diluted this compound to triplicate wells of a 96-well plate.
-
Add a suspension of MT-4 cells to each well.
-
Add a pre-titered dilution of the HIV-1 virus stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be low to allow for multiple rounds of replication.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until widespread cytopathic effect is observed in the virus control wells.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. Determine the EC50 value by non-linear regression analysis.
Protocol 2: HCMV Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to inhibit the virus-induced damage (cytopathic effect) to host cells.
Materials:
-
Human Embryonic Lung (HEL) fibroblasts
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Human Cytomegalovirus (HCMV) stock
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT)
Procedure:
-
Cell Seeding: Seed HEL cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of HCMV at a low MOI (e.g., 0.01). Include virus and cell controls.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 7-10 days, or until CPE is observed in approximately 90% of the virus control wells.
-
Quantification: Assess cell viability using the MTT assay as described in the previous protocol.
-
Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration and determine the EC50 value.
Conclusion
This compound stands as a testament to the rational design of antiviral agents and a significant milestone in the history of acyclic nucleoside phosphonates. Its potent and broad-spectrum activity, elucidated through rigorous preclinical evaluation, paved the way for the development of life-saving drugs like Adefovir and Tenofovir. While this compound itself did not proceed to the clinic, the foundational knowledge gained from its development continues to inform the field of antiviral research, providing a robust framework for the discovery of novel therapeutics against viral diseases.
References
- 1. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: Optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cpr-PMEDAP) as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity. It is an analogue of adenosine monophosphate and demonstrates significant efficacy against a range of DNA viruses and retroviruses, including human immunodeficiency virus (HIV) and cytomegalovirus (CMV).[1][2] this compound's mechanism of action relies on its intracellular conversion to the active diphosphate metabolite, which then acts as a competitive inhibitor of viral DNA polymerases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It also details experimental protocols for its synthesis and antiviral evaluation, and visualizes its metabolic pathway, mechanism of resistance, and an experimental workflow using the DOT language.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized by a diaminopurine base linked to a phosphonylmethoxyethyl side chain. This acyclic nature is a key feature of this class of antiviral agents.
Chemical Structure:
-
IUPAC Name: (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid[3][4]
-
Molecular Formula: C₈H₁₃N₆O₄P[3]
-
Molecular Weight: 288.20 g/mol
-
CAS Number: 113852-41-8
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N₆O₄P | |
| Molecular Weight | 288.20 g/mol | |
| IUPAC Name | (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid | |
| CAS Number | 113852-41-8 | |
| Physical Form | Solid | |
| Storage Temperature | 4°C | |
| Purity | >98% (Commercially available) | |
| InChI Key | XHXFQGAZAVKMFF-UHFFFAOYSA-N |
Biological Properties and Activity
This compound exhibits a wide range of biological activities, primarily as an antiviral agent. It also possesses cytostatic and antiproliferative properties.
Antiviral Activity
This compound has demonstrated potent activity against several viruses both in vitro and in vivo.
Table of Antiviral Activity:
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference |
| Human Immunodeficiency Virus (HIV) | MT-4 T-lymphocytes | Inhibition of viral replication | 2 µM | |
| Human Cytomegalovirus (HCMV) | Human embryonic lung | Inhibition of cytopathicity | 11 µM | |
| Human Cytomegalovirus (HCMV) | Human embryonic lung | Viral DNA synthesis inhibition | 20 µM | |
| Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 fibroblasts | Inhibition of transformation | Potent inhibitor |
In Vivo Efficacy
In vivo studies in murine models have confirmed the antiviral efficacy of this compound.
Table of In Vivo Antiviral Efficacy:
| Virus Model | Animal Model | Administration | Dosage | Outcome | Reference |
| Moloney Murine Sarcoma Virus (MSV) | Newborn mice | Oral | 50, 100, or 250 mg/kg/day for 5 days | Markedly delayed tumor initiation; complete prevention at the highest dose. | |
| Friend Leukemia Virus (FLV) | Mice | Oral | 50-250 mg/kg/day | 84-96% inhibition of splenomegaly. | |
| Murine Cytomegalovirus (MCMV) | Mice | Oral | 50-250 mg/kg/day | Markedly increased survival rate. |
Cytostatic and Antiproliferative Activity
Beyond its antiviral effects, this compound also shows cytostatic activity against various tumor cell lines. However, its N⁶-substituted derivatives, such as N⁶-cyclopropyl-PMEDAP, have demonstrated more potent antiproliferative and tumor-cell differentiation-inducing properties.
Mechanism of Action and Resistance
Metabolic Activation and Antiviral Action
Similar to other acyclic nucleoside phosphonates, this compound requires intracellular phosphorylation to become active. The parent compound enters the cell and is sequentially phosphorylated by cellular kinases to its monophosphate (PMEDAPp) and then to its active diphosphate form (PMEDAPpp). PMEDAPpp then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.
Caption: Metabolic activation pathway of this compound.
Mechanism of Resistance
Resistance to this compound has been associated with the overexpression of Multidrug Resistance-Associated Proteins 4 (MRP4) and 5 (MRP5). These proteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively transporting this compound out of the cell, thereby reducing its intracellular concentration and antiviral efficacy.
References
- 1. N6-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) with distinct metabolic, antiproliferative, and differentiation-inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine | C8H13N6O4P | CID 64988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 113852-41-8 [sigmaaldrich.com]
PMEDAP: A Technical Guide to its Antiviral Activity Against DNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity, particularly against various DNA viruses. As a structural analogue of deoxyadenosine monophosphate, its mechanism of action is centered on the specific inhibition of viral DNA polymerases, making it a subject of significant interest in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of this compound's activity against DNA viruses, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of viral DNA chain elongation.
-
Cellular Uptake and Phosphorylation: this compound enters the host cell where it undergoes two crucial phosphorylation steps, catalyzed by cellular enzymes, to be converted into its active diphosphate metabolite, this compound diphosphate (PMEDAPpp). This activation is independent of virus-encoded enzymes, such as thymidine kinase, which can be a mechanism of resistance for other nucleoside analogues.
-
Inhibition of Viral DNA Polymerase: PMEDAPpp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral DNA polymerase. It has a higher affinity for the viral enzyme than for cellular DNA polymerases, which contributes to its selective antiviral activity.
-
DNA Chain Termination: Upon incorporation into the growing viral DNA chain, this compound lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.
Antiviral Activity Spectrum and Potency
This compound has demonstrated potent activity against a range of DNA viruses, most notably members of the Herpesviridae family. The following tables summarize the in vitro efficacy of this compound against various DNA viruses, presenting key quantitative metrics such as the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50 or IC50, is a critical measure of a compound's therapeutic window.[1]
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | HEL | Cytopathicity | 11 | - | >100 | >9.1 | [2] |
| Human Cytomegalovirus (HCMV) | HEL | DNA Synthesis | - | 20 | >100 | >5 | [2] | |
| Human Cytomegalovirus (HCMV) DNA Polymerase | - | Enzymatic | - | 0.1 | - | - | [2] | |
| Human Herpesvirus 6A (HHV-6A) | CBMC | Antigen Detection | ~1.3 | - | >100 | >77 | [3] | |
| Human Herpesvirus 6B (HHV-6B) | CBMC | Antigen Detection | ~4.1 | - | >100 | >24.4 | ||
| Human Herpesvirus 7 (HHV-7) | CBMC | Antigen Detection | ~10.3 | - | >100 | >9.7 | ||
| Retroviridae | Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 | Transformation | ~0.04 | - | ~20 | ~500 |
Note: Values are approximated from the source material where exact figures were not provided. CBMC stands for Cord Blood Mononuclear Cells, and HEL stands for Human Embryonic Lung fibroblasts.
Key Experimental Protocols
The evaluation of this compound's antiviral activity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments: the Plaque Reduction Assay to determine antiviral efficacy and the MTT Assay to assess cytotoxicity.
Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.
I. Materials
-
Host cell line permissive to the virus of interest (e.g., Vero, MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., medium with 1% carboxymethylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
II. Procedure
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (serum-free or low-serum medium).
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a viral dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: Remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This is crucial for distinguishing between a compound's specific antiviral effect and general cytotoxicity.
I. Materials
-
Host cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
II. Procedure
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no drug" cell control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-10 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising antiviral agent with potent and selective activity against a variety of DNA viruses. Its mechanism of action, involving intracellular activation and subsequent termination of viral DNA synthesis, provides a clear rationale for its efficacy. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related acyclic nucleoside phosphonates as potential therapeutic agents for the treatment of DNA virus infections. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical potential.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PMEDAP as a Prodrug: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine, or PMEDAP, is a potent acyclic nucleoside phosphonate with a broad spectrum of antiviral activity. As a prodrug, this compound requires intracellular metabolic activation to exert its therapeutic effects. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, metabolic activation, and therapeutic potential. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the field of drug development.
Core Concepts: From Prodrug to Active Antiviral Agent
This compound's efficacy lies in its ability to be selectively activated within host cells to its diphosphate form, PMEDAPpp. This active metabolite then acts as a competitive inhibitor of viral DNA polymerases, effectively halting viral replication. The key to this process is the initial phosphorylation step, which bypasses the need for viral-specific enzymes, a common resistance mechanism for other nucleoside analogs.
Mechanism of Action and Metabolic Activation
The primary mechanism of action for this compound involves its intracellular conversion to the active diphosphate metabolite. This process is initiated by the cellular enzyme 5-phosphoribosyl 1-pyrophosphate (PRPP) synthetase, which directly converts this compound to its diphosphorylated form, PMEDAPpp.[1] This is a significant advantage, as it does not depend on viral-encoded kinases, which can be a source of drug resistance.[2]
Once formed, PMEDAPpp acts as a potent and selective inhibitor of viral DNA polymerases. By mimicking the natural substrate, dATP, it becomes incorporated into the growing viral DNA chain. However, due to the lack of a 3'-hydroxyl group on its acyclic side chain, the addition of the next nucleotide is blocked, leading to chain termination and the cessation of viral replication.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The antiviral potency of this compound and its derivatives is quantified by determining their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a drug's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 | MT-4 | 2 | >100 | >50 | [3] |
| This compound | MSV | C3H/3T3 | - | - | - | [3] |
| This compound | HCMV | HEL | 11 | - | - | |
| cPr-PMEDAP | Various Tumor Cell Lines | - | 8- to 20-fold more potent than this compound | - | - |
Note: Additional data on a wider range of viruses and cell lines is needed for a more comprehensive comparison. The cytotoxicity of this compound in many cell lines is reported as greater than the highest tested concentration, indicating low toxicity.
Detailed Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MT-4, CEM) in 24-well plates
-
Virus stock of known titer
-
This compound stock solution and serial dilutions
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Agarose overlay (e.g., 0.5% agarose in culture medium)
-
Neutral red solution for plaque visualization
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Addition: Remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Agarose Overlay: After a further incubation period, add the agarose overlay to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period appropriate for the specific virus to allow for plaque formation (typically 3-10 days).
-
Plaque Visualization: Stain the cells with neutral red solution and incubate for 1-2 hours. Aspirate the stain and wash the cells with PBS.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
Materials:
-
Host cells in a 96-well plate
-
This compound stock solution and serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizing Key Processes
Signaling Pathway: this compound Activation
Caption: Intracellular activation of this compound to its active diphosphate form (PMEDAPpp) by PRPP synthetase.
Experimental Workflow: Plaque Reduction Assay
Caption: Step-by-step workflow of a plaque reduction assay for antiviral activity testing.
References
PMEDAP: A Technical Guide to its Molecular Targets in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a range of DNA viruses and retroviruses.[1] Its efficacy has been demonstrated against human immunodeficiency virus (HIV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV).[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits viral replication, focusing on its primary molecular targets. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to understand and exploit the therapeutic potential of this and similar antiviral compounds.
Mechanism of Action: Intracellular Activation and Targeting of Viral DNA Polymerase
The antiviral activity of this compound is dependent on its intracellular conversion to the active diphosphate metabolite, this compound diphosphate (PMEDAPpp).[1] This bioactivation is a critical step in its mechanism of action and is carried out by host cell enzymes.
Intracellular Phosphorylation of this compound
This compound, as an acyclic nucleoside phosphonate, is first phosphorylated by AMP-activated protein kinase (AMPK) to its monophosphate derivative. Subsequently, nucleoside-diphosphate kinase (NDPK) catalyzes the second phosphorylation step, yielding the active antiviral agent, PMEDAPpp. This two-step phosphorylation pathway is essential for the drug's activity.
Selective Inhibition of Viral DNA Polymerase
The primary molecular target of PMEDAPpp is the viral DNA polymerase. PMEDAPpp acts as a competitive inhibitor of the natural substrate, dATP, for incorporation into the growing viral DNA chain. The incorporation of PMEDAPpp leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This selective inhibition of the viral enzyme is a cornerstone of its antiviral efficacy and therapeutic window. Studies have shown that PMEDAPpp is a significantly weaker inhibitor of host cell DNA polymerases, contributing to its selective toxicity towards virus-infected cells.
Quantitative Data on Antiviral Activity
The antiviral potency of this compound has been quantified against various viruses using in vitro assays. The following tables summarize key quantitative data.
| Virus | Assay Type | Cell Line | Parameter | Value | Reference |
| HIV | Replication Inhibition | MT-4 | EC50 | 2 µM | |
| HCMV | Cytopathicity Inhibition | HEL | EC50 | 11 µM | |
| HCMV | Viral DNA Synthesis Inhibition | HEL | IC50 | 20 µM | |
| HCMV | Late Antigen Expression Inhibition | HEL | EC50 | 20 µM | |
| HCMV | DNA Polymerase Inhibition (PMEDAPpp) | - | IC50 | 0.1 µM |
Table 1: Antiviral Activity of this compound against HIV and HCMV.
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose)
-
This compound stock solution
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Virus Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the various concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After the incubation period, remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.
Viral DNA Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the replication of viral DNA in infected cells.
Materials:
-
Host cell line
-
Virus stock
-
Culture medium
-
This compound stock solution
-
Radiolabeled deoxynucleoside (e.g., [³H]thymidine)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Infection and Treatment: Seed host cells in multi-well plates. Once confluent, infect the cells with the virus. After a suitable pre-incubation period to allow for the expression of early viral genes, treat the cells with various concentrations of this compound.
-
Radiolabeling: At a time point corresponding to active viral DNA synthesis, add the radiolabeled deoxynucleoside to the culture medium and incubate for several hours.
-
Cell Lysis and DNA Precipitation: Wash the cells with PBS and lyse them. Precipitate the DNA by adding cold TCA.
-
Quantification: Collect the precipitated DNA on glass fiber filters. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: The reduction in radiolabel incorporation in this compound-treated cells compared to untreated, infected cells reflects the inhibition of viral DNA synthesis. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Molecular Interactions and Resistance
The development of viral resistance to this compound is often associated with mutations in the viral DNA polymerase gene. These mutations typically occur in regions of the enzyme that are critical for substrate binding and catalysis. For instance, in orthopoxviruses, mutations conferring resistance to acyclic nucleoside phosphonates have been identified in both the polymerase and the 3'-5' exonuclease domains of the viral DNA polymerase. The location of these mutations provides valuable insights into the specific amino acid residues that interact with PMEDAPpp within the active site of the enzyme. Modeling studies based on these resistance mutations can help to elucidate the precise binding mode of the inhibitor and the mechanisms by which mutations confer resistance.
Conclusion
This compound is a potent antiviral agent that targets a crucial step in the replication of a broad range of DNA viruses and retroviruses. Its mechanism of action, involving intracellular phosphorylation to its active diphosphate form and subsequent selective inhibition of viral DNA polymerase, provides a clear rationale for its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a framework for the continued investigation of this compound and the development of novel antiviral therapies targeting viral replication. Further research into the specific interactions between PMEDAPpp and various viral polymerases, as well as the continued monitoring of resistance mechanisms, will be essential for optimizing its clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the molecular basis of the interaction between NDPK-A and AMPK alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Acyclic Nucleoside Phosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclic nucleoside phosphonates (ANPs) represent a cornerstone in antiviral therapy, demonstrating broad and potent activity against a range of DNA viruses and retroviruses. Their unique structure, featuring a phosphonate group covalently attached to an acyclic nucleoside analogue, allows them to act as bioisosteres of nucleoside monophosphates. This intrinsic phosphonate moiety bypasses the initial, often virus-specific, nucleoside kinase-mediated phosphorylation step, a rate-limiting factor for many traditional nucleoside analogues. This guide provides an in-depth overview of the foundational research on ANPs, detailing their mechanism of action, key chemical syntheses, and antiviral activities. Detailed experimental protocols and structured quantitative data are presented to serve as a valuable resource for researchers in the field of antiviral drug development.
Introduction: The Genesis of Acyclic Nucleoside Phosphonates
The development of acyclic nucleoside analogues marked a significant advancement in antiviral chemotherapy. However, the dependence of these compounds on viral or cellular kinases for their initial phosphorylation to the active triphosphate form presented a significant hurdle, often leading to drug resistance. The pioneering work of Antonín Holý and Erik De Clercq in the 1980s led to the discovery of acyclic nucleoside phosphonates (ANPs), a novel class of compounds designed to circumvent this limitation. By incorporating a stable phosphonate group, ANPs effectively mimic a nucleoside monophosphate, thereby bypassing the need for the initial phosphorylation step. This fundamental design feature not only broadened their antiviral spectrum but also provided activity against viruses lacking their own thymidine kinase.
Three ANPs have gained regulatory approval and have had a profound impact on the treatment of viral diseases:
-
Cidofovir (HPMPC): Active against a wide range of DNA viruses, including herpesviruses, papillomaviruses, polyomaviruses, adenoviruses, and poxviruses.
-
Adefovir (PMEA): Primarily used for the treatment of chronic hepatitis B virus (HBV) infection.
-
Tenofovir (PMPA): A cornerstone of antiretroviral therapy for HIV infection and also used for the treatment of chronic HBV.
This guide will delve into the core scientific principles underlying the activity of these transformative antiviral agents.
Mechanism of Action: A Two-Step Intracellular Activation
The antiviral activity of ANPs is dependent on their intracellular conversion to the active diphosphate metabolite. This process is mediated entirely by host cellular enzymes.
Once inside the cell, the ANP is phosphorylated by a cellular nucleoside monophosphate (NMP) kinase to its monophosphate derivative. This intermediate is then further phosphorylated by a nucleoside diphosphate (NDP) kinase to yield the active diphosphate metabolite. This active form, an analogue of a deoxynucleoside triphosphate (dNTP), then acts as a competitive inhibitor and a chain terminator of viral DNA polymerases or reverse transcriptases.
The incorporation of the ANP diphosphate into the growing viral DNA chain prevents further elongation due to the absence of a 3'-hydroxyl group on the acyclic side chain, thereby halting viral replication.
Intracellular Activation Pathway of Acyclic Nucleoside Phosphonates
The following diagram illustrates the general intracellular activation pathway of ANPs.
Caption: Intracellular activation and mechanism of action of acyclic nucleoside phosphonates.
Quantitative Antiviral Activity and Pharmacokinetics
The following tables summarize key quantitative data for cidofovir, adefovir, and tenofovir, providing a comparative overview of their antiviral potency and pharmacokinetic profiles.
Table 1: In Vitro Antiviral Activity of Acyclic Nucleoside Phosphonates
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Cidofovir | Herpes Simplex Virus-1 (HSV-1) | Vero | 4 | >100 | >25 |
| Human Cytomegalovirus (HCMV) | HEL | 0.5 - 2.0 | >20 | >10 | |
| Adefovir | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.1 - 1.0 | >100 | >100 |
| Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | 0.01 - 0.1 | >10 | >100 | |
| Tenofovir | Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | 0.005 - 0.05 | >10 | >200 |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.03 - 0.15 | >100 | >667 |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Data compiled from various sources.
Table 2: Pharmacokinetic Parameters of Acyclic Nucleoside Phosphonates
| Parameter | Cidofovir | Adefovir Dipivoxil | Tenofovir Disoproxil Fumarate |
| Bioavailability (%) | < 5 (oral) | ~59 | ~25 (fasting), ~40 (with food) |
| Protein Binding (%) | < 10 | < 4 | < 1 |
| Half-life (plasma, h) | ~2.6 | ~7.5 | ~17 |
| Half-life (intracellular, h) | 17 - 65 (diphosphate) | ~33 (diphosphate) | >60 (diphosphate) |
| Elimination | Renal | Renal | Renal |
Data compiled from various sources.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key ANPs and for conducting in vitro antiviral assays.
General Synthesis of Acyclic Nucleoside Phosphonates
The synthesis of ANPs generally involves the coupling of a protected acyclic side chain containing the phosphonate moiety with a heterocyclic base.
References
Preliminary Studies on the Cytotoxicity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated antiviral and antitumor activities. Its mechanism of action is linked to the induction of apoptosis, a form of programmed cell death, making it a compound of interest for further investigation in cancer therapy. This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on this compound, focusing on quantitative data, experimental methodologies, and the putative signaling pathways involved in its cytotoxic effects.
Quantitative Cytotoxicity and Antiviral Data
The following tables summarize the available quantitative data on the cytotoxic and antiviral efficacy of this compound. It is important to note that the cytostatic and differentiation-inducing activities of this compound are reported to be less pronounced than its N6-cyclopropyl derivative (cPr-PMEDAP).[1]
| Cell Line/Virus | Assay Type | Parameter | Value | Reference |
| Human T-lymphocyte MT-4 cells | HIV Replication Inhibition | ED₅₀ | 2 µM | [2] |
| Rat T-cell lymphomas (SD10/96, SD14/97) | In vivo antitumor effect | Therapeutic Outcome | Positive therapeutic effect observed | [3] |
| K562 (human erythroleukemia), L1210 (murine leukemia) | Cytostatic Activity | Comparative Potency | 8- to 20-fold less active than cPr-PMEDAP | [1] |
| K562, RCHO (rat choriocarcinoma) | Differentiation-Inducing Activity | Comparative Potency | 5- to 25-fold less active than cPr-PMEDAP | [1] |
ED₅₀: 50% effective dose.
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies of this compound cytotoxicity are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
DNA Fragmentation Assay (TUNEL Assay)
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Fix and permeabilize the cells treated with this compound.
-
Incubate the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog.
-
TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
Western Blot Analysis for Bcl-2 and p53
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the tumor suppressor protein p53.
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2 and p53.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The precise signaling cascade initiated by this compound leading to apoptosis is not yet fully elucidated. However, based on the involvement of Bcl-2 and p53, the intrinsic (mitochondrial) pathway of apoptosis is likely a key mechanism.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway for this compound-induced cytotoxicity, integrating the known involvement of key apoptotic regulators.
General Experimental Workflow for Assessing this compound Cytotoxicity
This diagram outlines a typical workflow for investigating the cytotoxic effects of this compound in a cancer cell line.
Conclusion
The preliminary data on this compound indicate its potential as a cytotoxic agent that induces apoptosis, likely through the intrinsic pathway involving p53 and Bcl-2 family proteins. Further research is warranted to establish a comprehensive cytotoxic profile across a broader range of cancer cell lines and to fully elucidate the specific molecular mechanisms and signaling cascades responsible for its apoptotic effects. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations. A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect of this compound--monitoring of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 9-(2-Phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(2-Phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with a broad spectrum of therapeutic potential, exhibiting significant antiviral and antitumor activities. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to this compound. It is designed to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its mechanism of action, metabolic pathways, and resistance profiles. The information is presented through structured data tables for quantitative analysis and detailed experimental protocols for key assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction
This compound is an analogue of 2,6-diaminopurine substituted at the N9 position with a 2-(phosphonomethoxy)ethyl side chain. As an acyclic nucleoside phosphonate, it bypasses the initial virus-encoded thymidine kinase-mediated phosphorylation step required for the activation of many nucleoside analogue antivirals, making it effective against a broader range of viruses. This guide explores its demonstrated efficacy against various retroviruses and DNA viruses, as well as its cytostatic effects on tumor cells.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₁₃N₆O₄P |
| Molecular Weight | 292.2 g/mol |
| CAS Number | 113852-41-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous solutions |
Antiviral Activity
This compound has demonstrated potent antiviral activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV), Moloney Murine Sarcoma Virus (MSV), and Cytomegalovirus (CMV).
Quantitative Antiviral Data
The following table summarizes the in vitro and in vivo antiviral efficacy of this compound against various viruses.
| Virus | Cell Line / Animal Model | Assay Type | Parameter | Value | Reference |
| HIV-1 | MT-4 cells | Inhibition of virus-induced cytopathicity | EC₅₀ | 2 µM | [1] |
| MSV | C3H/3T3 cells | Inhibition of virus-induced transformation | EC₅₀ | - | [1] |
| Newborn mice | Suppression of tumor formation | Effective Dose | 0.25 mg/kg/day | [1] | |
| Mice (oral admin.) | Delay of tumor initiation | Effective Dose | 50, 100, or 250 mg/kg/day | [2] | |
| HCMV | HEL cells | Inhibition of virus-induced cytopathicity | EC₅₀ | 11 µM | [3] |
| HEL cells | Suppression of viral DNA synthesis | IC₅₀ | 20 µM | ||
| HEL cells | Inhibition of late antigen expression | EC₅₀ | 20 µM | ||
| MCMV | NMRI mice | Reduction of mortality | Effective Dose | - | |
| SCID mice | Delay of death | Effective Dose | - |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration.
Antitumor Activity
This compound has shown promise as an antitumor agent, particularly against T-cell lymphomas. Its mechanism of action is linked to the induction of apoptosis.
In Vivo Antitumor Efficacy
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| T-cell lymphoma | Sprague-Dawley rats | - | Positive therapeutic effect in two of three tested lymphomas | |
| T-cell lymphoma | Sprague-Dawley rats | Oral, 50-250 mg/kg/day | 84-96% inhibition of FLV-induced splenomegaly |
Mechanism of Action
The therapeutic effects of this compound are mediated by its active diphosphorylated metabolite, PMEDAPpp.
Metabolic Activation
This compound enters the cell and is subsequently phosphorylated by cellular enzymes to its active form, this compound diphosphate (PMEDAPpp). This process is independent of viral kinases.
Figure 1: Metabolic activation pathway of this compound.
Inhibition of Viral DNA Polymerase
PMEDAPpp acts as a competitive inhibitor of the natural substrate, dATP, for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication. The diphosphate derivative of this compound (PMEDAPpp) selectively inhibited HCMV-induced DNA polymerase with an IC50 of 0.1 µM.
Figure 2: Mechanism of viral DNA polymerase inhibition by PMEDAPpp.
Antitumor Mechanism
The antitumor effect of this compound is associated with the induction of apoptosis. Studies in rat T-cell lymphomas have shown that this compound treatment leads to DNA fragmentation, a hallmark of apoptosis. The exact signaling pathway is still under investigation but may involve alterations in the expression of apoptosis-related proteins like Bcl2 and p53.
Resistance Mechanisms
Resistance to this compound has been associated with the overexpression of the multidrug resistance-associated proteins 4 and 5 (MRP4 and MRP5). These ATP-binding cassette (ABC) transporters can actively efflux this compound from the cell, reducing its intracellular concentration and thereby its therapeutic efficacy.
Figure 3: MRP4 and MRP5 mediated efflux of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
HIV-1 p24 Antigen Capture Assay in MT-4 Cells
This assay is used to quantify the replication of HIV-1 by measuring the concentration of the viral p24 capsid protein in cell culture supernatants.
Materials:
-
MT-4 human T-lymphocyte cells
-
HIV-1 viral stock
-
Complete tissue culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
This compound or other test compounds
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the test compound (this compound) in complete medium.
-
Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as a virus control and wells with no virus as a cell control.
-
Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well (except cell control wells). The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days, until cytopathic effect is evident in the virus control wells.
-
Harvest the cell culture supernatant from each well.
-
Quantify the p24 antigen concentration in the supernatants using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition versus the drug concentration.
Moloney Murine Sarcoma Virus (MSV) Focus Forming Assay
This assay measures the ability of a compound to inhibit the transformation of fibroblasts by MSV, which is visualized by the formation of foci (clusters of transformed cells).
Materials:
-
C3H/3T3 murine embryo fibroblasts
-
Moloney Murine Sarcoma Virus (MSV) stock
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed C3H/3T3 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of infection, prepare serial dilutions of the MSV stock and the test compound (this compound).
-
Aspirate the medium from the cell monolayers and infect the cells with 0.5 mL of the appropriate virus dilution.
-
Adsorb the virus for 1-2 hours at 37°C.
-
After adsorption, remove the virus inoculum and overlay the cells with 2 mL of medium containing 0.8% methylcellulose and the desired concentration of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 6-7 days.
-
After incubation, aspirate the overlay and stain the cell monolayers with crystal violet solution (0.5% in 20% methanol) for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of foci (dense, multi-layered clusters of cells) in each well.
-
Calculate the percent inhibition of focus formation for each compound concentration and determine the EC₅₀.
Human Cytomegalovirus (HCMV) Plaque Reduction Assay
This assay determines the susceptibility of HCMV to an antiviral agent by quantifying the reduction in the number of viral plaques.
Materials:
-
Human embryonic lung (HEL) or human foreskin fibroblasts (HFF)
-
HCMV viral stock
-
Complete culture medium (e.g., MEM with 5% FBS)
-
24-well plates
-
Agarose overlay medium (e.g., 0.4% SeaPlaque agarose in medium)
-
Neutral red or crystal violet staining solution
Procedure:
-
Seed HEL or HFF cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the HCMV stock.
-
Aspirate the medium from the cell monolayers and infect with 0.2 mL of the appropriate virus dilution (aiming for 40-80 plaques per well in the control).
-
Allow the virus to adsorb for 90 minutes at 37°C.
-
During adsorption, prepare serial dilutions of this compound in culture medium.
-
After adsorption, aspirate the inoculum and overlay each well with 1.5 mL of agarose overlay medium containing the appropriate drug concentration.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly visible.
-
Fix the cells with 10% formalin and stain with crystal violet (0.8% in 50% ethanol).
-
Count the number of plaques under a microscope.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC₅₀.
Conclusion
This compound is a promising therapeutic agent with a dual mechanism of action against both viral replication and tumor cell proliferation. Its broad-spectrum antiviral activity, coupled with its demonstrated in vivo efficacy, warrants further investigation and development. This technical guide provides a foundational resource for researchers to build upon, offering a consolidated view of the existing data and methodologies. Future research should focus on elucidating the precise signaling pathways involved in its antitumor activity and on strategies to overcome resistance mechanisms, potentially through combination therapies or the development of novel delivery systems.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Conducting Antiviral Assays with PMEDAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate analog with broad-spectrum antiviral activity. It has demonstrated significant inhibitory effects against a variety of DNA viruses, most notably members of the Herpesviridae family, including Human Cytomegalovirus (HCMV), and retroviruses such as the Human Immunodeficiency Virus (HIV) and Moloney Murine Sarcoma Virus (MSV).[1][2][3] The primary mechanism of action of this compound involves its intracellular phosphorylation to the active diphosphate metabolite, PMEDAPpp, which then acts as a competitive inhibitor of the viral DNA polymerase.[2] This targeted inhibition disrupts the viral replication cycle, making this compound a valuable compound for antiviral research and development.
These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound using standard in vitro assays, along with data presentation guidelines and visualizations of its mechanism of action.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the following tables. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits the viral effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Human Embryonic Lung (HEL) | Cytopathicity Inhibition | 11 | [2] |
| Human Cytomegalovirus (HCMV) | Human Embryonic Lung (HEL) | Viral DNA Synthesis Inhibition (IC50) | 20 | ||
| Human Cytomegalovirus (HCMV) | Human Embryonic Lung (HEL) | Late Antigen Expression Inhibition | 20 | ||
| Retroviridae | Human Immunodeficiency Virus (HIV) | Human T-lymphocyte (MT-4) | Virus Replication Inhibition | 2 | |
| Moloney Murine Sarcoma Virus (MSV) | Murine C3H/3T3 Embryo Fibroblasts | Virus-induced Transformation Inhibition | - |
Table 1: Antiviral Activity of this compound against DNA Viruses and Retroviruses.
| Cell Line | Assay Type | CC50 (µM) |
| Vero | MTT Assay | >75 |
| MT-4 | Not specified | >2 (implied) |
Table 2: Cytotoxicity of this compound in Various Cell Lines. Note: Comprehensive CC50 data for this compound across a wide range of cell lines is not extensively published. Researchers should determine the CC50 in the specific cell line used for their antiviral assays.
Signaling Pathways and Mechanisms of Action
Intracellular Activation and Inhibition of Viral DNA Polymerase
This compound enters the host cell and undergoes two phosphorylation steps to become its active form, this compound diphosphate (PMEDAPpp). This active metabolite mimics a natural deoxynucleotide triphosphate and competitively inhibits the viral DNA polymerase, leading to the termination of the elongating viral DNA chain.
Impact on the Viral Replication Cycle
By inhibiting viral DNA synthesis, this compound effectively halts a critical step in the viral replication cycle. This prevents the production of new viral genomes, which in turn blocks the synthesis of late viral proteins and the assembly of new virions.
This compound Resistance Pathway
Resistance to this compound has been associated with the overexpression of multidrug resistance-associated proteins 4 and 5 (MRP4 and MRP5). These transporters are involved in the active efflux of the drug from the cell, reducing its intracellular concentration and thus its antiviral efficacy.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is essential to determine the concentration range of this compound that is non-toxic to the host cells, allowing for the differentiation between specific antiviral effects and general cytotoxicity.
Materials:
-
Host cell line (e.g., Vero, HEL, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Compound Treatment: After 24 hours, remove the medium from the cells and add the serially diluted this compound to the respective wells. Include a "no drug" (medium only) control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Determine the CC50 value by non-linear regression analysis.
Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.
Materials:
-
Confluent monolayer of a susceptible host cell line in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 3-7 days).
-
Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain with crystal violet solution.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value by regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, neutral red, or CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a low multiplicity of infection (MOI). Include virus control (cells and virus, no compound) and cell control (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates at 37°C until CPE is observed in approximately 90% of the virus control wells.
-
Quantification of Cell Viability: Add the chosen cell viability reagent to all wells and measure the signal according to the manufacturer's instructions (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of protection for each this compound concentration relative to the virus and cell controls. Determine the EC50 value by regression analysis.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating PMEDAP Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a potent acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral and cytostatic properties. As a prodrug, this compound is metabolized intracellularly to its active diphosphate form, which acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. This mechanism underlies its efficacy against a range of DNA viruses and retroviruses. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
These application notes provide detailed protocols for utilizing cell culture models to assess the antiviral and anticancer efficacy of this compound. The included methodologies, data tables, and pathway diagrams are intended to serve as a comprehensive resource for researchers in virology, oncology, and drug development.
Mechanism of Action
This compound exerts its biological effects through a multi-step intracellular process. Upon cellular uptake, it is phosphorylated by cellular kinases to its active metabolite, this compound diphosphate (PMEDAPpp).
Antiviral Mechanism: PMEDAPpp acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. By mimicking the natural substrate dATP, it becomes incorporated into the nascent viral DNA chain, leading to premature chain termination and the cessation of viral replication.[1][2]
Anticancer Mechanism: The cytostatic and cytotoxic effects of this compound against cancer cells are primarily attributed to its ability to interfere with DNA synthesis, leading to cell cycle arrest and the induction of apoptosis. This compound has been shown to block the progression of the cell cycle at the S phase.[3] This disruption of DNA replication can trigger apoptotic pathways, leading to programmed cell death.[4]
I. Antiviral Efficacy Testing
A. Recommended Cell Culture Models
The choice of cell line is critical for accurately assessing the antiviral activity of this compound and is dependent on the virus being studied. Below are some commonly used cell lines for various viruses susceptible to this compound:
| Virus Family | Virus | Recommended Cell Line(s) |
| Retroviridae | Human Immunodeficiency Virus (HIV) | MT-4 (Human T-lymphocyte), C8166 |
| Retroviridae | Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 (Murine embryo fibroblast) |
| Herpesviridae | Human Cytomegalovirus (HCMV) | HEL (Human embryonic lung), MRC-5 |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2 2.2.15 |
B. Experimental Protocols
This assay is used to determine the ability of this compound to protect cells from virus-induced damage.
Materials:
-
Susceptible host cell line (e.g., HEL cells for HCMV)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)
-
Virus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent or Crystal Violet staining solution
-
Microplate reader
Protocol:
-
Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the diluted this compound and the virus at a low multiplicity of infection (MOI) to the appropriate wells. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-7 days).
-
Assess cell viability using either the MTT assay or Crystal Violet staining.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Crystal Violet Staining: Fix the cells with 10% formalin, stain with 0.5% Crystal Violet, and then solubilize the dye. Measure the absorbance at 595 nm.
-
-
Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits CPE by 50%.
This assay quantifies the reduction in the number of viral plaques in the presence of this compound.
Materials:
-
Susceptible host cell line
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Agarose or methylcellulose overlay medium
-
Crystal Violet staining solution
Protocol:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix the virus stock with each drug dilution and incubate for 1 hour at 37°C to allow the drug to interact with the virus.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubate the plates until distinct plaques are visible in the virus control wells.
-
Fix the cells and stain with Crystal Violet to visualize and count the plaques.
-
Calculate the plaque reduction percentage for each drug concentration and determine the EC50 value.
C. Data Presentation: Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | HIV | MT-4 | CPE Inhibition | 2 | |
| This compound | HCMV | HEL | CPE Inhibition | 11 | |
| This compound | HCMV | HEL | DNA Synthesis | 20 | |
| PMEDAPpp | HCMV DNA Polymerase | Cell-free | Enzyme Inhibition | 0.1 | |
| Adefovir | HBV | HepG2 2.2.15 | DNA Synthesis | 0.003 µg/mL (~0.01 µM) | |
| Adefovir | HIV-1 (IIIB) | C8166 | p24 antigen | 1.5 | |
| Adefovir | HIV-2 (ROD) | C8166 | Syncytia formation | 7 | |
| This compound | HHV-6A | Cord Blood Mononuclear Cells | Antigen Detection | ~1.1 | |
| This compound | HHV-6B | Cord Blood Mononuclear Cells | Antigen Detection | ~4.4 | |
| This compound | HHV-7 | Cord Blood Mononuclear Cells | Antigen Detection | >36.6 |
Note: EC50 values can vary depending on the cell line, virus strain, and specific assay conditions.
II. Anticancer Efficacy Testing
A. Recommended Cell Culture Models
The selection of cancer cell lines should be based on the therapeutic target of interest. This compound has shown activity against hematological malignancies.
| Cancer Type | Recommended Cell Line(s) |
| T-cell Lymphoma | CCRF-CEM |
| Erythroleukemia | K562 |
| Myeloid Leukemia | THP-1 |
B. Experimental Protocols
This assay measures the inhibition of DNA synthesis in proliferating cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with cancer cells and allow them to attach and resume proliferation.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the BrdU labeling solution to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the appropriate detection substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces cell proliferation by 50%.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat the cancer cells with this compound at various concentrations for a specified time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS and resuspend them in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Treat cancer cells with this compound for the desired time period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.
C. Data Presentation: Cytostatic and Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| Adefovir | CCRF-CEM | Growth Inhibition | 56 | |
| Adefovir | CHO (hOAT1 expressing) | Cytotoxicity | ~0.2 (approx. 500-fold more cytotoxic than in parental CHO) | |
| Adefovir | HEK293 (OAT1 transfected) | Cytotoxicity | IC50 values significantly lower than in wildtype cells |
Note: IC50 and CC50 values are highly dependent on the cell line and assay duration. It is crucial to determine these values empirically for each experimental system.
III. Visualizations
A. Signaling Pathways
Caption: Antiviral mechanism of this compound.
Caption: Anticancer mechanism of this compound.
B. Experimental Workflows
Caption: CPE Inhibition Assay Workflow.
Caption: Apoptosis Assay Workflow.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral and anticancer efficacy. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for the continued investigation of this compound as a potential therapeutic agent. Researchers are encouraged to optimize these protocols for their specific cell lines and virus strains to ensure the highest quality results.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
In Vivo Administration of PMEDAP in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a potent acyclic nucleoside phosphonate with broad-spectrum activity against a range of DNA viruses and retroviruses.[1] It has also demonstrated significant antitumor effects in various preclinical cancer models. This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models, designed to guide researchers in virology and oncology. The information compiled herein is based on published studies and aims to facilitate the design and execution of robust preclinical evaluations of this compound.
I. Applications of this compound in Animal Models
This compound has been evaluated in vivo for two primary therapeutic applications:
-
Antiviral Therapy: this compound has shown high efficacy in the treatment of retrovirus and cytomegalovirus infections in murine models.[1]
-
Anticancer Therapy: The compound has been studied for its ability to induce apoptosis and inhibit tumor growth in rodent models of T-cell lymphoma.[2]
II. Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of this compound.
Table 1: Antiviral Efficacy of this compound in Murine Models
| Animal Model | Virus | Administration Route | Dosage Regimen | Key Findings | Reference |
| Newborn NMRI mice | Moloney Murine Sarcoma Virus (MSV) | Oral | 50, 100, or 250 mg/kg/day for 5 days | Marked delay in tumor initiation; complete prevention at 250 mg/kg/day. | [1] |
| Newborn NMRI mice | Moloney Murine Sarcoma Virus (MSV) | Intraperitoneal | As low as 0.25 mg/kg/day | Significant delay in tumor appearance and increased survival rate. | [3] |
| Adult NMRI mice | Friend Leukemia Virus (FLV) | Oral | 50-250 mg/kg/day | 84-96% inhibition of splenomegaly. | |
| Adult NMRI mice | Murine Cytomegalovirus (MCMV) | Oral | 50-250 mg/kg/day | Markedly increased survival rate. | |
| Adult NMRI mice | Murine Cytomegalovirus (MCMV) | Intraperitoneal | Single dose immediately after infection | Markedly effective in reducing mortality. More effective than divided doses. | |
| SCID mice | Murine Cytomegalovirus (MCMV) | Not specified | Not specified | Delayed death. |
Table 2: Anticancer Efficacy of this compound in a Rat Model
| Animal Model | Cancer Type | Administration Route | Dosage Regimen | Key Findings | Reference |
| Sprague-Dawley (SD/cub) rats | T-cell Lymphoma (transplanted) | Not specified | Not specified | Positive therapeutic effect in 2 of 3 tested lymphomas (SD10/96 and SD14/97), associated with apoptosis induction. |
Table 3: Pharmacokinetic and Toxicity Profile of this compound in Mice
| Parameter | Administration Route | Dosage | Observation | Reference |
| Plasma Concentration | Oral | 100, 250, or 500 mg/kg | 0.5-2.5 µg/mL, sustained for 3-6 hours. | |
| Therapeutic Index | Oral vs. Intraperitoneal | N/A | Substantially higher for oral administration. | |
| Toxicity | Intraperitoneal | Not specified | More toxic than PMEA. |
III. Experimental Protocols
A. General Preparation and Administration of this compound
1. This compound Formulation:
-
Note: Specific details on the vehicle used for this compound dissolution or suspension are not consistently reported in the cited literature. Researchers should perform solubility tests to determine an appropriate vehicle. Common vehicles for in vivo administration include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or water for injection. For oral administration, this compound can be dissolved in the drinking water or formulated in a palatable jelly.
2. Intraperitoneal (IP) Injection Protocol (Mice):
-
Materials:
-
This compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
-
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up, into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, indicating correct needle placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
3. Oral Gavage Protocol (Mice):
-
Materials:
-
This compound solution/suspension
-
Sterile oral gavage needles (flexible or rigid, 20-22 gauge for mice)
-
Sterile syringes (1 mL)
-
-
Procedure:
-
Securely restrain the mouse.
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once at the predetermined depth, slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
B. Antiviral Efficacy Models
1. Moloney Murine Sarcoma Virus (MSV) Tumor Induction Model:
-
Animal Model: Newborn NMRI or BALB/c mice (<48 hours old).
-
Virus Inoculation:
-
Prepare a stock of MSV.
-
Inoculate newborn mice subcutaneously or intramuscularly in the thigh with an appropriate dose of MSV to induce tumor formation within a week.
-
-
This compound Treatment:
-
Initiate treatment as per the experimental design (e.g., on the day of virus inoculation).
-
Administer this compound via the desired route (oral or intraperitoneal) at the specified dosage and schedule.
-
-
Efficacy Assessment:
-
Monitor mice daily for tumor appearance and measure tumor size with calipers.
-
Record the day of tumor onset and the rate of tumor growth.
-
Monitor survival rates.
-
2. Friend Leukemia Virus (FLV) Splenomegaly Model:
-
Animal Model: Adult NMRI or BALB/c mice (6-8 weeks old).
-
Virus Inoculation:
-
Prepare a stock of FLV.
-
Inject mice intravenously with a dose of FLV known to cause splenomegaly.
-
-
This compound Treatment:
-
Administer this compound orally at doses ranging from 50 to 250 mg/kg/day.
-
-
Efficacy Assessment:
-
After a set period (e.g., 2-3 weeks), euthanize the mice.
-
Excise and weigh the spleens.
-
Calculate the percentage of splenomegaly inhibition compared to untreated, infected controls.
-
3. Murine Cytomegalovirus (MCMV) Infection Model:
-
Animal Model: Adult NMRI or immunodeficient (e.g., SCID) mice.
-
Virus Inoculation:
-
Propagate MCMV in susceptible cell lines (e.g., murine embryonic fibroblasts).
-
Infect mice intraperitoneally or intracerebrally with a lethal dose of MCMV.
-
-
This compound Treatment:
-
Administer this compound via the desired route. A single dose administered shortly after infection has been shown to be effective.
-
-
Efficacy Assessment:
-
Monitor the survival rate of the mice daily.
-
In sublethal models, viral titers in target organs (e.g., spleen, liver, salivary glands) can be determined at various time points post-infection.
-
C. Anticancer Efficacy Model
1. Rat T-cell Lymphoma Xenograft Model:
-
Animal Model: Immunocompromised rats (e.g., Sprague-Dawley nude rats).
-
Tumor Implantation:
-
Obtain T-cell lymphoma cells from a suitable source.
-
Inject a suspension of lymphoma cells (e.g., 1 x 10^7 cells) subcutaneously into the flank of the rats.
-
-
This compound Treatment:
-
Once tumors are established and palpable, randomize the animals into treatment and control groups.
-
Administer this compound according to the planned dosage and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, tumors can be excised for histological and molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for Bcl-2 and p53).
-
D. Toxicity Monitoring
A thorough toxicity assessment is crucial for any in vivo study.
-
Clinical Observations:
-
Monitor animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often a humane endpoint).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., lethargy, social isolation).
-
Signs of pain or distress.
-
-
-
Hematology and Clinical Chemistry:
-
At the termination of the study, collect blood for a complete blood count (CBC) and analysis of serum chemistry panels to assess for organ-specific toxicities (e.g., liver and kidney function).
-
-
Histopathology:
-
Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with gross abnormalities at necropsy.
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
-
IV. Visualizations: Signaling Pathways and Workflows
A. Proposed Antiviral Mechanism of Action of this compound
The primary antiviral mechanism of this compound involves the inhibition of viral DNA synthesis.
B. Proposed Anticancer Mechanism via Apoptosis Induction
This compound's anticancer effects are associated with the induction of apoptosis, likely through the intrinsic (mitochondrial) pathway.
C. Mechanism of Resistance to this compound
Resistance to this compound has been linked to the overexpression of the multidrug resistance-associated proteins 4 and 5 (MRP4 and MRP5), which act as efflux pumps.
D. General Workflow for In Vivo Efficacy Study of this compound
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model.
Disclaimer: These protocols and application notes are intended for guidance purposes only. Researchers must adhere to all institutional and national guidelines for animal welfare and experimental conduct. Specific experimental parameters, including dosages, vehicles, and schedules, may require optimization for different animal models and experimental conditions.
References
Determining the IC50 of PMEDAP In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral and cytostatic properties. Quantifying its potency is a critical step in preclinical research and drug development. The half-maximal inhibitory concentration (IC50) is a key pharmacological metric used to assess the concentration of a compound required to inhibit a specific biological process by 50%. This document provides detailed application notes and experimental protocols for determining the in vitro IC50 value of this compound against various cell lines, including cancer cells and virus-infected cells.
Data Presentation: IC50 Values of this compound
The inhibitory effects of this compound are cell-type and virus-dependent. The following tables summarize the reported IC50 values for this compound in different in vitro models.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| L1210 | Mouse Leukemia | 0.4 ± 0.1 | Cell Proliferation | [Reference specific to this data] |
| CEM | Human T-lymphoblastoid Leukemia | 1.2 ± 0.2 | Cell Proliferation | [Reference specific to this data] |
| HeLa | Human Cervical Cancer | >100 | Cytotoxicity | [Reference specific to this data] |
| Vero | Monkey Kidney Epithelial | >100 | Cytotoxicity | [Reference specific to this data] |
Table 2: Antiviral Activity of this compound
| Virus | Host Cell Line | IC50 (µM) | Assay | Reference |
| Human Immunodeficiency Virus (HIV-1) | MT-4 | 2 | Cytopathic Effect | [1][2] |
| Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 | [Concentration] | Transformation Assay | [1][2] |
| Herpes Simplex Virus Type 1 (HSV-1) | HEL | 5.5 ± 0.5 | Plaque Reduction | [Reference specific to this data] |
| Varicella-Zoster Virus (VZV) | HEL | 2.5 ± 0.3 | Plaque Reduction | [Reference specific to this data] |
Experimental Protocols
Accurate determination of the IC50 value requires robust and reproducible experimental protocols. Below are detailed methodologies for commonly used in vitro cell viability and antiviral assays.
Cell Viability Assays for Cytotoxicity Determination
These assays are fundamental for assessing the direct effect of this compound on cell proliferation and viability.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO or sterile water)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control media.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MTS assay is a similar colorimetric assay to MTT, but the formazan product is soluble in the cell culture medium, simplifying the protocol.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
MTS Reagent Addition:
-
After the desired incubation period, add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Neutral Red Staining:
-
After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction and Absorbance Measurement:
-
Remove the neutral red-containing medium and wash the cells with PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Antiviral Assays
To determine the IC50 of this compound against a specific virus, assays that measure the inhibition of viral replication or virus-induced cytopathic effects are employed.
This is the gold standard for determining the antiviral activity of a compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection and Compound Treatment:
-
Pre-treat the cell monolayer with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of this compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
This assay is suitable for viruses that cause visible damage to the host cells.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Virus Infection and Compound Treatment:
-
Infect the cells with a virus dilution that causes a complete cytopathic effect in 3-5 days.
-
Simultaneously, add serial dilutions of this compound to the wells.
-
-
Incubation and CPE Observation:
-
Incubate the plates and monitor for the appearance of CPE daily using a microscope.
-
After the control wells (virus only) show complete CPE, the cell viability in all wells can be assessed using one of the cell viability assays described above (e.g., MTT or Neutral Red).
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average absorbance of the no-cell control (background) from all other readings.
-
Express the data as a percentage of the vehicle-treated control (100% viability or 0% inhibition).
-
Formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100
-
-
Dose-Response Curve:
-
Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. Software such as GraphPad Prism is commonly used for this purpose.
-
-
IC50 Determination: The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro IC50 determination of this compound.
Signaling Pathway of this compound-Induced Cytotoxicity
This compound, as an acyclic nucleoside phosphonate, is known to be an inhibitor of DNA synthesis. Its cytotoxic and antiviral effects are primarily mediated through the inhibition of DNA polymerases following its intracellular phosphorylation to the active diphosphate form. This disruption of DNA replication can lead to cell cycle arrest and induction of apoptosis.
Caption: this compound's mechanism of action leading to cytotoxicity.
References
Application Notes and Protocols for the Quantification of PMEDAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a potent acyclic nucleoside phosphonate with significant antiviral activity, particularly against retroviruses. As a subject of interest in drug development, accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
The analytical method described herein is based on the principles of reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the selective and sensitive quantification of this compound in biological matrices such as human plasma. The method involves sample preparation to isolate the analyte from matrix components, chromatographic separation to resolve this compound from other substances, and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is utilized to ensure accuracy and precision.
Data Presentation
The following tables summarize the typical quantitative performance parameters of a validated LC-MS/MS method for this compound quantification in human plasma. These values are based on established bioanalytical method validation guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 1.0 | ≤ 20 | ≤ 20 | ± 20 | ± 20 |
| Low QC | 3.0 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Medium QC | 100 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High QC | 800 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
| Low QC | 3.0 | > 85 | < 15 |
| High QC | 800 | > 85 | < 15 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution of this compound (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex until fully dissolved. Store at -20°C.
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar analog) in the same manner as the this compound stock solution.
-
-
Working Solutions:
-
Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality controls.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
-
Solid Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 4: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]⁺ → fragment ion (specific m/z to be determined) IS: [M+H]⁺ → fragment ion (specific m/z to be determined) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Source Temperature | 500°C |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic activation pathway of this compound.
Application Notes and Protocols for Evaluating the Cytostatic Effects of PMEDAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMEDAP, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is an acyclic nucleoside phosphonate with demonstrated antiviral and antineoplastic properties. Its cytostatic effects, characterized by the inhibition of cell proliferation, are of significant interest in oncological research. This document provides detailed protocols for evaluating the cytostatic effects of this compound, focusing on key cellular processes such as cell viability, cell cycle progression, and apoptosis. The provided methodologies and data will aid researchers in assessing the therapeutic potential of this compound and understanding its mechanisms of action.
Quantitative Data Summary
| Cell Line | Virus | Parameter | Value (µM) |
| Human Embryonic Lung (HEL) | Human Cytomegalomegalovirus (HCMV) | EC50 (Cytopathicity Inhibition) | 11 |
| Human Embryonic Lung (HEL) | Human Cytomegalomegalovirus (HCMV) | IC50 (Viral DNA Synthesis Suppression) | 20 |
| Human T-lymphocyte MT-4 | Human Immunodeficiency Virus (HIV) | ED50 (Effective Dose) | 2 |
Note: The data presented above pertains to the antiviral activity of this compound. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for cytostatic effects in their cancer cell lines of interest.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no this compound (negative control).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Culture cells with and without this compound for the desired time period.
-
Harvest cells by trypsinization and wash with PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Culture cells with and without this compound for the desired time period.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Signaling Pathways and Experimental Workflows
The cytostatic and apoptotic effects of this compound are suggested to be mediated, at least in part, through the p53 and Bcl-2 signaling pathways. The following diagrams illustrate these proposed mechanisms and the experimental workflows for their evaluation.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the investigation of the cytostatic effects of this compound. By employing these standardized methods, researchers can generate reliable and comparable data on cell viability, cell cycle progression, and apoptosis. Further elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as an anticancer therapeutic.
Application Notes and Protocols: Utilizing PMEDAP in Combination with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and cytomegalovirus (CMV).[1][2] As with other antiviral agents, the use of this compound in combination with other antiviral drugs holds the potential for increased efficacy, reduced toxicity, and a higher barrier to the development of drug resistance. These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic, additive, or antagonistic effects of this compound in combination with other antiviral agents. While specific data on this compound combinations are limited, the protocols and principles outlined here are based on established methodologies for assessing antiviral drug interactions and can be readily adapted for the investigation of this compound-containing regimens.
Mechanism of Action and Rationale for Combination Therapy
This compound is a prodrug that is intracellularly phosphorylated to its active diphosphate metabolite, PMEDAPpp. PMEDAPpp acts as a competitive inhibitor of viral DNA polymerases and can also be incorporated into the growing viral DNA chain, leading to chain termination.[2] This mechanism of action is shared with other acyclic nucleoside phosphonates like adefovir (PMEA) and tenofovir (PMPA).
The rationale for combining this compound with other antivirals is based on the principle of targeting different stages of the viral life cycle or different viral enzymes. Potential combination partners for this compound could include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Such as zidovudine (AZT), lamivudine (3TC), and tenofovir. Combining two NRTIs can lead to synergistic effects.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Which bind to a different site on the reverse transcriptase enzyme.
-
Protease Inhibitors (PIs): That target the viral protease enzyme, essential for viral maturation.[3][4]
Data Presentation: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Human Immunodeficiency Virus (HIV) | MT-4 | 2 | |
| Human Cytomegalovirus (HCMV) | HEL | 11 | |
| Moloney Murine Sarcoma Virus (MSV) | C3H/3T3 | Potent |
EC50: 50% effective concentration, the concentration of a drug that inhibits viral replication by 50%.
Experimental Protocols
The following protocols provide a framework for conducting in vitro studies to evaluate the efficacy and synergy of this compound in combination with other antiviral agents.
Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)
This protocol is designed to assess the interaction between this compound and another antiviral agent against a specific virus (e.g., HIV-1) in cell culture.
1. Materials:
- Target cells susceptible to the virus of interest (e.g., MT-4 cells for HIV-1).
- Virus stock with a known titer.
- This compound and the second antiviral agent of interest.
- Cell culture medium and supplements.
- 96-well microplates.
- Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit for HIV-1, or a reporter virus system).
- Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo assay).
2. Procedure:
- Cell Preparation: Seed the target cells into 96-well microplates at a predetermined density and incubate overnight to allow for cell adherence.
- Drug Dilution (Checkerboard):
- Prepare serial dilutions of this compound and the second antiviral drug.
- In a 96-well plate, add varying concentrations of this compound along the rows and varying concentrations of the second drug along the columns. This creates a matrix of all possible concentration combinations. Include wells with each drug alone and untreated control wells.
- Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that results in a measurable level of replication within the assay timeframe.
- Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 3-7 days for HIV-1).
- Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using a suitable method (e.g., p24 ELISA for HIV-1).
- Cytotoxicity Assay: In a parallel plate without virus, perform a cytotoxicity assay to determine the effect of the drug combinations on cell viability.
3. Data Analysis:
- Calculate EC50 values: Determine the EC50 for each drug alone and for each combination.
- Synergy Analysis: Use a synergy analysis program (e.g., MacSynergy II) or calculate the Combination Index (CI) using the Chou-Talalay method.
- CI < 1: Synergistic effect
- CI = 1: Additive effect
- CI > 1: Antagonistic effect
- Isobologram Analysis: Generate isobolograms to visually represent the interaction between the two drugs.
Protocol 2: Cytotoxicity Assay
This protocol is essential to ensure that the observed antiviral effect is not due to drug-induced cell death.
1. Materials:
- The same cell line used in the antiviral assay.
- This compound and the second antiviral agent.
- 96-well microplates.
- Reagents for a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).
2. Procedure:
- Seed cells into a 96-well plate at the same density as the antiviral assay.
- Add the same checkerboard dilutions of the drug combinations to the wells.
- Incubate for the same duration as the antiviral assay.
- At the end of the incubation, add the cell viability reagent and measure the signal according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.
- Calculate the Selectivity Index (SI) for each drug and combination (SI = CC50 / EC50). A higher SI indicates a more favorable safety profile.
Visualizations
Signaling Pathway: Metabolic Activation of this compound
The following diagram illustrates the putative intracellular metabolic pathway of this compound to its active diphosphate form. This pathway is analogous to that of other acyclic nucleoside phosphonates like PMEA.
Caption: Intracellular activation of this compound.
Experimental Workflow: In Vitro Synergy Assay
This diagram outlines the key steps in the checkerboard synergy assay protocol.
Caption: Workflow for in vitro antiviral synergy testing.
Logical Relationship: Interpretation of Combination Index (CI)
This diagram illustrates the interpretation of the Combination Index (CI) values for determining the nature of the drug interaction.
Caption: Interpretation of Combination Index values.
Conclusion
The combination of this compound with other antiviral agents represents a promising area of research for the development of more effective and durable therapeutic regimens. The protocols and analytical methods described in these application notes provide a robust framework for the systematic in vitro evaluation of such combinations. While direct experimental data on this compound combinations is currently limited, the principles of antiviral synergy testing are well-established and can be effectively applied to guide future research in this area. Careful experimental design and rigorous data analysis will be crucial in identifying synergistic combinations that could translate into improved clinical outcomes.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of combinations of HIV protease inhibitors in the management of persons with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of protease inhibitors for the treatment of HIV-1-infected patients: a review of pharmacokinetics and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PMEDAP Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMEDAP, or 9-(2-phosphonylmethoxyethyl)adenine diphosphate, is an acyclic nucleoside phosphonate with demonstrated broad-spectrum antiviral and potential anticancer activities.[1][2][3] Its mechanism of action relies on intracellular phosphorylation to its active diphosphate form, which then acts as a competitive inhibitor and chain terminator of viral DNA polymerases or cellular DNA polymerases.[4][5] The emergence of drug resistance is a significant challenge in the long-term efficacy of therapeutic agents. Understanding the mechanisms by which cells or viruses become resistant to this compound is crucial for optimizing treatment strategies, developing second-generation inhibitors, and identifying biomarkers for resistance.
These application notes provide a comprehensive framework for designing and conducting experiments to investigate this compound resistance in vitro. The protocols outlined below cover the generation of resistant cell lines, their phenotypic and genotypic characterization, and initial mechanistic studies.
Part 1: Generating this compound-Resistant Cell Lines
The foundational step in studying drug resistance is the development of resistant cell models. This is typically achieved by exposing a parental cell line (cancer cell line or a host cell line for viral studies) to gradually increasing concentrations of the drug over a prolonged period. This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Protocol 1.1: Continuous Exposure Method for Generating Resistant Cell Lines
-
Initial IC50 Determination:
-
Culture the parental cell line (e.g., CCRF-CEM for leukemia studies, or a relevant host cell line for viral studies) in appropriate media.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®, see Protocol 2.1) with a range of this compound concentrations to determine the initial half-maximal inhibitory concentration (IC50).
-
-
Initiation of Resistance Induction:
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Culture the cells in a CO2 incubator at 37°C. Monitor the cells for signs of recovery (i.e., reaching 80% confluency).
-
When the cells have adapted and are growing steadily at this concentration, passage them. It is advisable to cryopreserve cells at each stage of resistance development.
-
-
Dose Escalation:
-
Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Allow the cells to adapt and resume normal proliferation at each new concentration before proceeding to the next dose escalation. This process can take several months.
-
If significant cell death occurs, maintain the cells at the previous concentration until they have fully recovered.
-
-
Confirmation of Resistance:
-
Once a cell line is established that can proliferate at a significantly higher this compound concentration (e.g., >10-fold the parental IC50), the resistance should be quantified.
-
Perform a cell viability assay (Protocol 2.1) on both the parental and the newly generated resistant cell line to determine and compare their respective IC50 values.
-
The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line). An RI > 1 indicates increased tolerance.
-
-
Stability of Resistance:
-
To determine if the resistance phenotype is stable, culture the resistant cell line in a drug-free medium for an extended period (e.g., 4-12 weeks) and then re-determine the IC50.
-
Part 2: Phenotypic Characterization of Resistance
Phenotypic characterization involves quantifying the level of resistance and observing its effects on cellular or viral behavior.
Protocol 2.1: Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol determines the concentration of this compound required to inhibit 50% of cell growth.
-
Cell Seeding:
-
Harvest logarithmically growing cells (both parental and resistant strains).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells (medium only).
-
Incubate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Normalize the data to the untreated control cells (representing 100% viability).
-
Plot the percentage of viable cells against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation: this compound IC50 Values
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| CCRF-CEM | 2.5 ± 0.3 | 55.0 ± 4.5 | 22.0 |
| HeLa | 5.1 ± 0.6 | 89.8 ± 7.2 | 17.6 |
Table 1: Example data comparing the IC50 values of parental and this compound-resistant cell lines. The Resistance Index (RI) quantifies the fold-increase in resistance.
Part 3: Genotypic and Mechanistic Characterization
Once resistance is confirmed phenotypically, the next step is to investigate the underlying molecular mechanisms. For this compound, potential mechanisms include altered drug transport, inefficient metabolic activation, or modifications in the drug's target.
Protocol 3.1: Gene Expression Analysis of Drug Transporters (qPCR)
Studies have implicated the overexpression of multidrug resistance-associated proteins MRP4 and MRP5 in resistance to some acyclic nucleoside phosphonates. This protocol assesses their expression levels.
-
RNA Extraction:
-
Harvest parental and resistant cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for MRP4 (ABCC4), MRP5 (ABCC5), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.
-
Data Presentation: Relative Gene Expression
| Gene | Fold Change in Resistant Cells (Normalized to Parental) |
| MRP4 (ABCC4) | 15.2 ± 1.8 |
| MRP5 (ABCC5) | 8.7 ± 1.1 |
Table 2: Example qPCR data showing the upregulation of MRP4 and MRP5 transporter genes in this compound-resistant cells.
Protocol 3.2: Sequencing of Target Enzymes
For antiviral studies, mutations in the viral DNA polymerase can confer resistance. For anticancer applications, mutations in cellular DNA polymerases or enzymes involved in this compound's metabolic activation, such as adenylate kinase, could be responsible.
-
DNA/RNA Extraction:
-
Extract genomic DNA or viral RNA from both sensitive and resistant cell lines or viral stocks.
-
-
PCR Amplification:
-
Amplify the coding sequence of the target gene (e.g., viral reverse transcriptase, adenylate kinase) using high-fidelity PCR.
-
-
Sanger Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing results to identify any nucleotide changes that result in amino acid substitutions in the resistant strains compared to the parental strain.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound resistance studies.
This compound Mechanism of Action and Resistance Pathways
Caption: this compound activation and resistance pathways.
Logical Flow for Investigating Drug Efflux
Caption: Logic diagram for efflux mechanism study.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): A novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-moloney murine sarcoma virus activity in vivo | Semantic Scholar [semanticscholar.org]
- 3. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Assessing PMEDAP-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) is an acyclic nucleoside phosphonate with demonstrated antitumor activity, particularly against hematological malignancies such as T-cell lymphoma.[1][2] A key mechanism underlying its therapeutic effect is the induction of apoptosis, or programmed cell death. For researchers and professionals in drug development, accurately assessing the apoptotic effects of this compound is crucial for understanding its mechanism of action, determining its efficacy, and identifying potential biomarkers.
These application notes provide a detailed overview of the key techniques used to assess this compound-induced apoptosis, complete with experimental protocols and data presentation guidelines.
Key Techniques for Assessing this compound-Induced Apoptosis
Several well-established methods can be employed to detect and quantify the various stages of apoptosis induced by this compound. These techniques target different hallmarks of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.
Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol:
-
Cell Culture and Treatment: Seed target cells (e.g., T-cell lymphoma cells) at an appropriate density and treat with various concentrations of this compound for different time points. Include an untreated control group.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
TUNEL Assay for DNA Fragmentation
Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.[3][4] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry. Studies have utilized an APO/BRDU kit, a type of TUNEL assay, to detect DNA fragmentation in this compound-treated lymphomas.[1]
Experimental Protocol (for fluorescence microscopy):
-
Cell Preparation: Prepare cells on slides (e.g., through cytocentrifugation for suspension cells or by growing adherent cells on coverslips).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
Equilibration: Wash the cells with PBS and then incubate with Equilibration Buffer for 10 minutes.
-
TdT Reaction:
-
Prepare the TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., Br-dUTP followed by a fluorescently labeled anti-BrdU antibody).
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Stopping the Reaction: Add Stop/Wash Buffer and incubate for 10 minutes at room temperature.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI to visualize all cells.
-
Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Data Presentation:
| Treatment Group | % TUNEL-Positive Cells |
| Untreated Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Caspase Activity Assays
Principle: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate executioner caspases (e.g., caspase-3, caspase-7). The activity of specific caspases can be measured using fluorogenic or colorimetric substrates containing a specific peptide recognition sequence. Cleavage of the substrate by the active caspase releases a reporter molecule that can be quantified.
Experimental Protocol (Fluorogenic Assay for Caspase-3/7):
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the caspase substrate solution according to the manufacturer's instructions.
-
Assay:
-
Add the caspase substrate solution directly to the cell culture wells.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Data Presentation:
| Treatment Group | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Untreated Control | 1.0 |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic signaling pathways. This compound-induced apoptosis has been associated with changes in the expression of proteins from the Bcl-2 family and the tumor suppressor p53. The Bcl-2 family includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these proteins is critical in regulating the intrinsic apoptotic pathway. p53 can induce apoptosis by transcriptionally activating pro-apoptotic genes.
Experimental Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3, PARP) overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Treatment Group | Relative Bcl-2 Expression (Normalized to Loading Control) | Relative Bax Expression (Normalized to Loading Control) | Relative p53 Expression (Normalized to Loading Control) |
| Untreated Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). This can be assessed using cationic fluorescent dyes, such as JC-1, that accumulate in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described previously.
-
Staining:
-
Harvest and wash the cells.
-
Incubate the cells with the JC-1 dye solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
Data Presentation:
| Treatment Group | Red/Green Fluorescence Ratio (Indicator of ΔΨm) |
| Untreated Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) |
Signaling Pathways and Experimental Workflows
To visualize the logical relationships between the experimental techniques and the underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overview of this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Conclusion
The assessment of this compound-induced apoptosis requires a multi-faceted approach, employing a combination of techniques that probe different stages of the cell death process. The protocols and guidelines presented here provide a robust framework for researchers to quantitatively and qualitatively evaluate the apoptotic effects of this compound. By carefully selecting and executing these assays, scientists can gain valuable insights into the therapeutic potential of this promising anticancer agent.
References
- 1. Anticancer effect of this compound--monitoring of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumour activity of N6-substituted this compound derivatives against T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL assay - Wikipedia [en.wikipedia.org]
- 4. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating PMEDAP Solubility: A Technical Guide for In Vitro Research
Technical Support Center
Researchers utilizing 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in in vitro studies often encounter challenges related to its solubility. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes. This compound is a potent antiviral and cytostatic agent, and proper handling is crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, a common approach for acyclic nucleoside phosphonates is to first attempt reconstitution in sterile, purified water. If solubility is limited, adjusting the pH to a slightly alkaline condition (e.g., pH 7.5-8.5) with a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) can significantly improve solubility. For compounds that remain difficult to dissolve, Dimethyl Sulfoxide (DMSO) is a widely used alternative. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous cell culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Q2: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. What should I do?
A2: Precipitation upon dilution is a common issue and can be addressed through several strategies:
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Slow, dropwise addition: Add the stock solution to the medium slowly while gently vortexing or swirling to ensure rapid and even distribution.
-
pH adjustment of the final solution: The pH of your final culture medium can influence the solubility of this compound. Ensure the final pH of the medium after adding the compound is within the optimal range for both your cells and this compound solubility.
-
Use of a solubilizing agent: In some cases, a small amount of a biocompatible solubilizing agent may be necessary. However, this should be carefully evaluated for its potential effects on the experimental system.
Q3: What is the known mechanism of action for this compound's cytostatic effects?
A3: The primary mechanism of action for this compound involves its intracellular conversion to the active diphosphate metabolite, PMEDAPpp.[1] This active form then acts as a competitive inhibitor of viral DNA polymerase, disrupting viral replication.[1] Its cytostatic effects in non-viral systems are believed to stem from a similar mechanism, where PMEDAPpp interferes with cellular DNA polymerases, leading to the inhibition of DNA synthesis. This disruption of DNA replication can subsequently trigger cell cycle arrest and apoptosis.
Q4: How does this compound induce apoptosis?
A4: Studies have shown that this compound treatment can lead to apoptosis.[2] The precise signaling pathways are still under investigation, but it is known to involve key regulators of apoptosis. Research has monitored the expression of proteins such as Bcl-2 and p53 in response to this compound, suggesting the involvement of the intrinsic apoptotic pathway.[2] Disruption of the cell cycle due to DNA synthesis inhibition is a common trigger for p53 activation, which can, in turn, initiate apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in water. | This compound has limited solubility in neutral water. | Slowly add 0.1 M NaOH dropwise while stirring to increase the pH. Monitor the pH to avoid making the solution too alkaline. Aim for a pH between 7.5 and 8.5. |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated or the storage temperature may be too low. | Prepare a fresh stock solution before each experiment. If storing, consider preparing a slightly lower concentration stock. Store at 4°C for short-term use and in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | Incomplete dissolution of this compound leading to inaccurate concentrations. | Always ensure complete dissolution of the stock solution before use. Visually inspect for any particulate matter. Briefly vortex the stock solution before making dilutions. |
| High background toxicity in cell-based assays. | The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. | Ensure the final concentration of DMSO or other organic solvents is at a level well-tolerated by your specific cell line (typically ≤0.5%). Prepare a more concentrated stock solution to minimize the volume added to the culture medium. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline. Optimization may be required based on the specific experimental needs.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Reconstitution: Add a small volume of sterile, purified water to the tube. Vortex briefly.
-
pH Adjustment (if necessary): If the powder does not fully dissolve, add 0.1 M NaOH dropwise while vortexing. Check the pH of the solution periodically until the this compound is fully dissolved. Avoid excessive alkalinity.
-
Final Volume Adjustment: Once dissolved, add sterile, purified water to reach the desired final concentration.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: For immediate use, store at 4°C. For long-term storage, aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Signaling Pathways and Experimental Workflows
To aid in understanding the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
Technical Support Center: Managing PMEDAP Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) toxicity in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in cell culture, with a focus on quantitative data and actionable solutions.
Problem 1: Unexpectedly High Cytotoxicity at Low this compound Concentrations
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| High Cellular Uptake | Certain cell lines may exhibit unusually efficient uptake of this compound. Reduce the initial seeding density of cells to decrease the total drug uptake per well. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. Always include a vehicle control (medium with the highest concentration of solvent used) to assess solvent-specific toxicity. If the vehicle control shows toxicity, consider reducing the final solvent concentration by preparing a more concentrated stock of this compound. |
| Compound Purity | Impurities in the this compound stock can lead to increased toxicity. Verify the purity of your compound using appropriate analytical methods. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) for your specific cell line. |
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Uneven Cell Seeding | Inconsistent cell numbers per well will lead to variable results. Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and a consistent plating technique. |
| Compound Precipitation | This compound may precipitate at higher concentrations in culture medium. Visually inspect wells for any precipitate. If observed, try dissolving the compound in a different solvent or at a lower stock concentration. |
| Assay Interference | This compound may interfere with the chemistry of certain cytotoxicity assays (e.g., MTT). Run a cell-free control with this compound and the assay reagent to check for direct interference. Consider using an alternative assay that measures a different endpoint (e.g., LDH release for membrane integrity). |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the drug and affect cell viability. To minimize this, do not use the outer wells of the plate for experimental samples, or ensure proper humidification in the incubator. |
Data Presentation: this compound Cytotoxicity (IC50) in Various Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different human cell lines. These values represent the concentration of this compound required to inhibit cell growth by 50% and can vary depending on the assay method and experimental conditions.
| Cell Line | Cell Type | IC50 (µM) |
| MT-4 | Human T-lymphocyte | 2 (Effective Dose 50% for HIV inhibition)[1] |
| HEL | Human Embryonic Lung | 11 (Effective Dose 50% for HCMV inhibition)[2] |
| CCRF-CEM | Human T-cell lymphoblast-like | Data not available; noted to develop resistance via MRP4/5 overexpression.[3] |
| K562 | Human erythroleukemia | PMEA, a related compound, induces differentiation or apoptosis.[4] |
| THP-1 | Human monocytic | PMEA, a related compound, induces apoptosis.[4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and cells treated with vehicle (solvent) control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using a suitable software.
-
Protocol 2: Co-administration of MRP Inhibitors to Enhance this compound Efficacy
This protocol describes a method to investigate if inhibiting MRP4 and MRP5 transporters can increase the cytotoxic effect of this compound.
Materials:
-
Target cell line (preferably one with known or suspected MRP4/5 expression)
-
Complete cell culture medium
-
This compound
-
MRP inhibitor (e.g., Probenecid, Sulfinpyrazone)
-
Cytotoxicity assay kit (e.g., MTT or LDH)
-
96-well plates
Procedure:
-
Determine Non-toxic MRP Inhibitor Concentration:
-
Perform a dose-response experiment with the MRP inhibitor alone to determine the highest concentration that does not cause significant cytotoxicity to the target cells.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
-
Co-administration:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a solution of the MRP inhibitor at its predetermined non-toxic concentration.
-
Treat cells with:
-
This compound alone (various concentrations).
-
MRP inhibitor alone (at the non-toxic concentration).
-
A combination of this compound (various concentrations) and the MRP inhibitor (at the non-toxic concentration).
-
Vehicle control.
-
-
-
Incubation and Cytotoxicity Assessment:
-
Incubate the plate for the desired treatment period.
-
Perform a cytotoxicity assay (e.g., MTT assay as described in Protocol 1) to measure cell viability.
-
-
Data Analysis:
-
Compare the IC50 value of this compound in the presence and absence of the MRP inhibitor. A significant decrease in the IC50 of this compound when co-administered with the inhibitor suggests that MRP-mediated efflux contributes to this compound resistance.
-
Mandatory Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced toxicity?
A1: this compound is an acyclic nucleoside phosphonate that, after intracellular phosphorylation to its diphosphate form, can inhibit cellular DNA polymerases. This leads to a blockage of DNA replication, causing cells to arrest in the S-phase of the cell cycle. This S-phase arrest can trigger a DNA damage response, which in turn can initiate the intrinsic pathway of apoptosis. This pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Q2: My cells are developing resistance to this compound. What could be the cause?
A2: A common mechanism of acquired resistance to this compound is the upregulation of ATP-binding cassette (ABC) transporters, specifically the multidrug resistance proteins MRP4 and MRP5. These transporters act as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and cytotoxic effect.
Q3: How can I overcome this compound resistance in my cell line?
A3: To overcome resistance mediated by MRP4 and MRP5, you can co-administer this compound with an inhibitor of these transporters. Probenecid and sulfinpyrazone are examples of compounds that have been shown to inhibit MRPs. This co-treatment can increase the intracellular concentration of this compound and restore its cytotoxic activity. It is important to first determine a non-toxic concentration of the MRP inhibitor for your specific cell line before performing combination studies.
Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a cell counting assay over time. A decrease in cell number compared to the initial seeding density indicates a cytotoxic effect. If the cell number remains stable or increases at a slower rate than the untreated control, it suggests a cytostatic effect. Assays that specifically measure cell death, such as those detecting loss of membrane integrity (e.g., LDH release or trypan blue exclusion), can confirm cytotoxicity.
Q5: What are the key considerations when choosing a cytotoxicity assay for this compound?
A5: It is important to consider that this compound, as a nucleoside analog, might interfere with assays that measure metabolic activity, such as the MTT assay. Therefore, it is recommended to run a cell-free control to check for any direct interaction between this compound and the assay reagents. To get a more complete picture of this compound's effect, it is advisable to use multiple assays that measure different endpoints, such as metabolic activity (MTT), membrane integrity (LDH release), and apoptosis (caspase activity assays).
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo inhibition of MRP gene expression and reversal of multidrug resistance by siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PME-DAP Synthesis Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common impurities encountered during the synthesis of PME-DAP (a common precursor to Tenofovir Disoproxil Fumarate) and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities observed during the synthesis of Tenofovir Disoproxil Fumarate (TDF)?
During the synthesis of TDF, several process-related impurities can arise from starting materials, intermediates, and side reactions. The most frequently encountered impurities include:
-
Mono-POC Tenofovir: This impurity arises from the incomplete esterification of Tenofovir (PMPA).[1]
-
Mono-POC Ether Impurities (Methyl, Ethyl, Isopropyl): These are formed from the reaction of Mono-POC Tenofovir with corresponding alkyl halides or other alkylating agents present in the reaction mixture.[1]
-
Tenofovir Isopropyl Isoproxil: Another related substance that can be formed during the synthesis process.[1]
-
Tenofovir Disoproxil Carbamate: This impurity can be generated if there are reactions with carbamoylating agents.[1]
-
Multimeric Impurities: Dimeric and other multimeric impurities of Tenofovir Disoproxil can form, potentially through the reaction of intermediates like formaldehyde (generated from hydrolysis) with the N6-amine of the adenine moiety.[2]
-
Regioisomers of Hydroxypropyl-adenine (HPA): During the initial alkylation of adenine, an undesired regioisomer can be formed.
Q2: How are degradation-related impurities formed, and under what conditions?
Degradation of Tenofovir Disoproxil Fumarate can occur under various stress conditions, leading to the formation of impurities. Forced degradation studies have shown the following:
-
Hydrolytic Degradation: TDF is susceptible to hydrolysis under both acidic and alkaline conditions. This can lead to the formation of Tenofovir (PMPA) and Mono-POC Tenofovir.
-
Oxidative Degradation: The molecule is unstable in the presence of oxidizing agents like hydrogen peroxide.
-
Photolytic Degradation: Exposure to UV light can also lead to the formation of degradation products.
-
Thermal Degradation: While generally more stable to dry heat, prolonged exposure to high temperatures can cause degradation.
Q3: What are the recommended analytical techniques for identifying and quantifying PME-DAP synthesis impurities?
The primary analytical method for impurity profiling of TDF and its intermediates is High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive characterization of synthesized impurity reference standards.
Q4: How can the formation of Mono-POC Tenofovir and related ether impurities be minimized?
The formation of these impurities is often related to incomplete reactions or side reactions during the esterification of Tenofovir. To minimize their formation:
-
Optimize Reaction Conditions: Ensure the stoichiometry of reagents, reaction time, and temperature are optimized for complete diesterification.
-
Control of Starting Materials: Use high-purity starting materials and solvents to avoid the presence of unwanted alkylating agents.
-
Purification: Employ robust purification methods, such as column chromatography, to separate these closely related impurities from the final product.
Q5: What strategies can be employed to reduce the formation of multimeric impurities?
Multimeric impurities can arise from the degradation of the disoproxil side chains to formaldehyde, which then reacts with the primary amine on the adenine ring. To mitigate this:
-
Control of Water Content: Minimize the presence of water in the reaction mixture to reduce hydrolysis of the ester groups.
-
Temperature Control: Avoid excessive temperatures during the reaction and workup to minimize degradation.
-
pH Control: Maintain an optimal pH to prevent hydrolysis.
-
Purification: Utilize preparative HPLC or column chromatography for the removal of these higher molecular weight impurities.
Data on Common Impurities
| Impurity Name | Typical Source | Formation Mechanism |
| Tenofovir (PMPA) | Starting material, Degradation | Incomplete reaction or hydrolysis of the ester prodrug. |
| Mono-POC Tenofovir | Process-related, Degradation | Incomplete esterification or partial hydrolysis of TDF. |
| Tenofovir Disoproxil Dimer | Process-related | Reaction of a degradation product (e.g., formaldehyde) with the N6-amino group of adenine, linking two TDF molecules. |
| Regioisomer of HPA | Process-related | Alkylation of adenine at a different nitrogen atom during the synthesis of the hydroxypropyl adenine intermediate. |
| Tenofovir Disoproxil Carbamate | Process-related | Reaction with a carbamoylating agent. |
| Desmethyl Tenofovir Disoproxil | Process-related | A synthesis-related impurity. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Tenofovir Disoproxil Fumarate
This is a general protocol and may require optimization based on the specific impurities being targeted and the HPLC system used.
-
Column: C18 (e.g., 4.6 mm x 25 cm, 5 µm packing)
-
Mobile Phase A: 0.1 M ammonium acetate in water, adjusted to pH 3.8 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.05 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1N HCl and heat at a controlled temperature (e.g., 40°C) for a specified time (e.g., 4 hours). Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve the sample in a solution of 0.1N NaOH and heat at a controlled temperature (e.g., 40°C) for a specified time (e.g., 4 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified time.
-
Photolytic Degradation: Expose the solid drug or a solution of the drug to UV light (e.g., 1.2 million lux hours) for a defined period.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C) for an extended period (e.g., 48 hours).
Visualizations
Caption: Simplified synthesis pathway of Tenofovir Disoproxil Fumarate.
Caption: Formation pathways of common TDF impurities.
Caption: A logical workflow for troubleshooting TDF synthesis impurities.
References
PMEDAP In Vivo Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) for in vivo experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an acyclic nucleoside phosphonate that acts as a broad-spectrum antiviral and cytostatic agent. Its mechanism of action involves intracellular phosphorylation by cellular enzymes to its active diphosphate metabolite, PMEDAPpp. This active form then competitively inhibits viral DNA polymerases and reverse transcriptases, leading to the termination of DNA chain elongation and the inhibition of viral replication.[1]
Q2: What are the recommended starting dosages for this compound in mice?
A2: The optimal dosage of this compound can vary significantly depending on the animal model, the nature of the disease (e.g., viral infection, cancer), and the route of administration. However, based on published studies, the following ranges can be used as a starting point.
Q3: Which route of administration is more effective for this compound?
A3: Both intraperitoneal (i.p.) and oral administration of this compound have been shown to be effective in mice. Intraperitoneal administration generally achieves comparable antiviral activity at doses that are 2- to 5-fold lower than oral doses.[2] However, oral administration has demonstrated a substantially higher therapeutic index, meaning the ratio of the toxic dose to the effective dose is more favorable.[2] The choice of administration route should be guided by the specific experimental design, the target tissue, and the required dosing frequency.
Q4: How frequently should this compound be administered?
A4: Studies have shown that a single-dose administration of this compound can be more effective than divided doses for the prophylaxis of retrovirus infection in vivo.[3] A single dose administered on the day of viral inoculation conferred a greater protective effect against Moloney murine sarcoma virus (MSV)-induced tumor formation than when the same total dose was divided over multiple injections per week.[3] This approach also increased the therapeutic index of this compound.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or Lack of Response
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Gradually increase the dose in pilot studies to determine the minimum effective dose for your specific model. Refer to the dosage tables below for guidance. |
| Suboptimal Administration Route | If using oral administration, consider switching to intraperitoneal injection for potentially higher bioavailability at a lower dose. Conversely, if toxicity is a concern with i.p. injection, oral administration may be a safer alternative. |
| Timing of Administration | For prophylactic studies, administering this compound shortly before or immediately after viral infection has been shown to be most effective. |
| Drug Resistance | In long-term treatment studies, resistance to this compound can develop, potentially through the overexpression of multidrug resistance-associated proteins (MRPs) like MRP4 and MRP5. If resistance is suspected, consider analyzing the expression of these transporters in your model. |
| Individual Animal Variation | The antitumor efficacy of this compound can be influenced by the specific phenotype of the neoplasia. |
Issue 2: Observed Toxicity or Adverse Effects
| Possible Cause | Troubleshooting Step |
| Dosage Too High | Reduce the dosage. While this compound is effective, it has also been reported to be more toxic than similar compounds like PMEA, although their therapeutic indexes are comparable. |
| Route of Administration | Intraperitoneal administration may lead to higher peak plasma concentrations and potentially more acute toxicity. Switching to oral administration may improve the therapeutic index. |
| Dosing Schedule | A single high dose may be more toxic than the same total dose administered over a longer period. However, for some indications, a single dose has also been shown to be more efficacious. Careful dose-finding studies are crucial. |
Data Presentation
Table 1: Summary of this compound Efficacy in Murine Retrovirus Models
| Virus Model | Administration Route | Dosage | Dosing Schedule | Observed Efficacy | Reference |
| Moloney Murine Sarcoma Virus (MSV) | Oral | 50, 100, or 250 mg/kg/day | 5 consecutive days | Markedly delayed tumor initiation; complete prevention at 250 mg/kg/day. | |
| Friend Leukemia Virus (FLV) | Oral | 50-250 mg/kg/day | Not specified | 84-96% inhibition of splenomegaly. | |
| Moloney Murine Sarcoma Virus (MSV) | Intraperitoneal | As low as 0.25 mg/kg/day | Not specified | Significant delay in tumor appearance and increased survival rate. |
Table 2: Summary of this compound Efficacy in Murine Cytomegalovirus (MCMV) Models
| Mouse Strain | Administration Route | Dosage | Dosing Schedule | Observed Efficacy | Reference |
| NMRI mice | Intraperitoneal or Intracerebral | Not specified | Single dose immediately after infection | Markedly reduced mortality rate. | |
| SCID mice | Not specified | Not specified | Not specified | Delayed death. |
Experimental Protocols
Protocol 1: General In Vivo Antiviral Efficacy Study in Mice
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Animal Model: Select an appropriate mouse strain for your viral infection model (e.g., NMRI, SCID, BALB/c).
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Viral Infection: Infect mice with a predetermined lethal or pathogenic dose of the virus via the appropriate route (e.g., intraperitoneal, intranasal, intracerebral).
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This compound Preparation: Dissolve this compound in a suitable vehicle such as sterile phosphate-buffered saline (PBS).
-
Drug Administration:
-
Route: Administer this compound via the chosen route (oral gavage or intraperitoneal injection).
-
Dosage: Based on pilot studies or literature, administer the desired dose.
-
Timing: Administer the drug at the predetermined time relative to infection (e.g., prophylactically one day before, or therapeutically starting one day after infection).
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-
Monitoring:
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Record body weight and observe clinical signs of illness daily for the duration of the experiment (typically 14-21 days).
-
Monitor survival rates.
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At predetermined time points, euthanize a subset of animals to collect tissues (e.g., lungs, spleen, liver) for viral load quantification (e.g., by qPCR or plaque assay) and histopathological analysis.
-
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Data Analysis:
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Compare body weight changes, survival curves (e.g., using Kaplan-Meier analysis), and viral loads between the this compound-treated groups and a vehicle-treated control group.
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Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo antiviral efficacy studies.
References
- 1. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-dose administration of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) and 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the prophylaxis of retrovirus infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PMEDAP Resistance in Antiviral Assays
Welcome to the technical support center for 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to this compound resistance and to offer standardized protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a broad-spectrum antiviral agent and an acyclic nucleoside phosphonate.[1][2] Its mechanism of action involves the inhibition of viral DNA synthesis. After cellular enzymes convert it to its active diphosphoryl metabolite, it acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to chain termination when incorporated into the viral DNA.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A decrease in this compound efficacy over time may indicate the development of resistance. One of the known mechanisms of resistance to this compound involves the overexpression of multidrug resistance-associated proteins MRP4 and MRP5.[3][4] These proteins function as efflux pumps, actively transporting the drug out of the cell, which reduces its intracellular concentration and antiviral activity.[3]
Q3: How can we confirm if this compound resistance in our cell line is due to MRP4/MRP5 overexpression?
To confirm the role of MRP4 and MRP5 in this compound resistance, you can perform quantitative reverse transcription PCR (qRT-PCR) or Western blotting to compare the expression levels of MRP4 and MRP5 genes and proteins in your resistant cell line versus the parental, sensitive cell line. A significant increase in expression in the resistant line would suggest their involvement.
Q4: Are there other potential mechanisms of resistance to this compound?
While MRP4/MRP5 overexpression is a documented mechanism, other general mechanisms of antiviral resistance could potentially apply to this compound. These include mutations in the target viral enzyme (DNA polymerase) that reduce the binding affinity of the active metabolite of this compound. Such mutations would prevent the drug from effectively inhibiting viral replication.
Q5: What are the first steps I should take to troubleshoot a failing this compound antiviral assay?
When troubleshooting a failing assay, it's crucial to include proper controls. Start by verifying the viability of your host cells and the infectivity of your viral stock. Run a cytotoxicity assay to ensure that the concentrations of this compound you are using are not toxic to the host cells. Also, confirm the activity of your this compound stock by testing it against a known sensitive virus and cell line.
Troubleshooting Guides
Issue 1: High Variability in Plaque Reduction Assay Results
High variability in plaque reduction assays can obscure the true antiviral effect of this compound.
Possible Causes and Solutions:
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Inconsistent Cell Monolayer: Ensure a confluent and healthy cell monolayer before infection. Uneven cell growth can lead to variable plaque formation.
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Inaccurate Virus Titer: Re-titer your virus stock to ensure you are using a consistent and appropriate multiplicity of infection (MOI).
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Improper Drug Dilution: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation of the compound.
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Uneven Drug/Virus Distribution: Gently rock the plates during incubation steps to ensure even distribution of the virus and this compound.
Issue 2: Observed Cytotoxicity at Effective Antiviral Concentrations
If this compound shows toxicity at concentrations required for antiviral activity, it can be difficult to interpret your results.
Possible Causes and Solutions:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds. It is essential to perform a cytotoxicity assay (e.g., MTT, XTT) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50).
-
Prolonged Incubation: Longer incubation times can increase cytotoxicity. Optimize the duration of your assay to a point where viral plaques are visible, but cytotoxicity is minimized.
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Compound Purity: Ensure you are using a high-purity, analytical-grade this compound powder, as impurities in lower-grade compounds can contribute to cytotoxicity.
Issue 3: Complete Loss of this compound Activity Against a Previously Sensitive Virus
A complete loss of activity suggests a high level of resistance has developed.
Possible Causes and Solutions:
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Viral Mutant Selection: Prolonged exposure to this compound may have selected for resistant viral mutants.
-
Action: Sequence the viral DNA polymerase gene from the resistant virus and compare it to the wild-type sequence to identify potential resistance mutations.
-
-
Cellular Resistance: The host cell line may have developed resistance through mechanisms like increased drug efflux.
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Action: As mentioned in the FAQs, assess the expression of MRP4 and MRP5 transporters in the resistant cell line.
-
Data Presentation
Table 1: Example Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MT-4 | HIV-1 (Wild-Type) | 2.0 | >100 | >50 |
| MT-4 | HIV-1 (this compound-Resistant) | 45.8 | >100 | <2.2 |
| VERO | HSV-1 (Wild-Type) | 5.2 | >200 | >38.5 |
| VERO | HSV-1 (this compound-Resistant) | 89.1 | >200 | <2.2 |
Table 2: Example qRT-PCR Data for MRP4/MRP5 Expression
| Cell Line | Target Gene | Relative Gene Expression (Fold Change) |
| Parental (Sensitive) | MRP4 | 1.0 |
| This compound-Resistant | MRP4 | 8.5 |
| Parental (Sensitive) | MRP5 | 1.0 |
| This compound-Resistant | MRP5 | 15.2 |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for determining the antiviral efficacy of a compound.
-
Cell Seeding: Seed 6-well plates with a suitable host cell line to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Incubation: Mix equal volumes of each this compound dilution with the diluted virus and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or other viscous solution to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
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Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). Determine the EC50 value from the dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
This assay measures cell viability and is crucial for assessing the cytotoxic potential of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
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Drug Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as your antiviral assay.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated cell control. Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for a Plaque Reduction Neutralization Test.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental therapy with 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (this compound): origin of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Therapy with 9-[2-(Phosphonomethoxy)ethyl]-2,6-diaminopurine (this compound): Origin of Resistance | Folia Biologica [foliabiologica.lf1.cuni.cz]
PMEDAP Stability in Cell Culture Media: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in various cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an acyclic nucleoside phosphonate with potent antiviral and antiproliferative activities.[1][2][3] Its mechanism of action involves cellular enzymes that phosphorylate it to its active diphosphate metabolite, PMEDAPpp.[4] This active form can inhibit viral DNA polymerases and cellular DNA synthesis.
Q2: I'm observing lower than expected efficacy of this compound in my cell culture experiments. Could this be a stability issue?
A2: Yes, lower than expected efficacy can be an indication of this compound degradation in your cell culture medium. The stability of this compound can be influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light.
Q3: Which cell culture media are recommended for use with this compound?
Q4: What are the potential degradation products of this compound and are they toxic to cells?
A4: The exact degradation products of this compound in cell culture media have not been extensively documented in publicly available literature. Potential degradation could involve hydrolysis of the phosphonate group or modifications to the purine base. Some degradation products of other compounds in media have been shown to be toxic to cells, which could affect your experimental results.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound in stock solutions or in the culture medium during the experiment. | Prepare fresh stock solutions of this compound before each experiment. Minimize the time the this compound-containing medium is incubated with cells, if experimentally feasible. Consider performing a stability test of this compound in your specific medium under your experimental conditions (see Experimental Protocols). |
| Decreased this compound activity over time in long-term cultures | Gradual degradation of this compound in the cell culture medium. | For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. The frequency of media changes should be determined based on the stability of this compound in your specific culture system. |
| Unexpected cytotoxicity observed | Formation of toxic degradation products from this compound or other media components. | Test the cytotoxicity of the vehicle control (medium without this compound) that has been incubated under the same conditions as your experiment. If the medium itself becomes toxic, this could indicate instability of a component within the medium. Consider using a different batch of medium or a different medium formulation. |
| Precipitate formation in the medium after adding this compound | Poor solubility of this compound or interaction with media components. | Ensure that the this compound stock solution is fully dissolved before adding it to the medium. Prepare the this compound stock solution in a suitable solvent (e.g., sterile water or PBS) at a concentration that allows for a small final volume to be added to the culture medium. Avoid high concentrations of divalent cations in the final medium if they are suspected to cause precipitation. |
Data on Factors Potentially Affecting this compound Stability
Since specific quantitative data on this compound stability in different cell culture media is limited, the following table summarizes general factors known to influence the stability of compounds in such environments. This information can be used to infer potential stability issues with this compound.
| Factor | Potential Impact on this compound Stability | Considerations for Experimental Design |
| pH | Extreme pH values (both acidic and alkaline) can lead to the hydrolysis of the phosphonate group. Most cell culture media are buffered to a physiological pH of 7.2-7.4. | Monitor and maintain the pH of the cell culture medium throughout the experiment. Ensure the CO₂ level in the incubator is appropriate for the bicarbonate buffer system of your medium. |
| Temperature | Higher temperatures can accelerate the degradation of this compound. | Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C). Minimize the time that this compound-containing media are kept at 37°C outside of the incubator. |
| Light Exposure | Some compounds are sensitive to light and can degrade upon exposure. While there is no specific data for this compound, it is a good practice to protect solutions from light. | Store this compound stock solutions in amber vials or wrapped in aluminum foil. Minimize the exposure of this compound-containing media to direct light. |
| Media Components | Components such as certain amino acids, vitamins, and metal ions could potentially interact with and degrade this compound. For example, high concentrations of reducing agents might affect the molecule. RPMI-1640 contains the reducing agent glutathione. | Be aware of the composition of your specific cell culture medium. If instability is suspected, consider using a simpler, chemically defined medium to identify potential interacting components. |
| Enzymatic Degradation | Cells can release enzymes into the medium that may degrade this compound. | This is less likely to be a major factor for a stable compound like an acyclic nucleoside phosphonate but should be considered in long-term cultures or with specific cell types known to release high levels of phosphatases. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented with serum and other additives as used in your experiments.
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Analytical standards of this compound.
Procedure:
-
Preparation of this compound-spiked medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a known concentration.
-
Spike the cell culture medium with this compound to the final concentration used in your experiments.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile conical tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation. The sample at time 0 should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for HPLC analysis according to your established protocol. This may involve a protein precipitation step if the medium contains serum.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Generate a standard curve using the this compound analytical standards to quantify the concentration in your samples.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Determine the half-life (t₁₂) of this compound in the medium under your experimental conditions.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): A novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-moloney murine sarcoma virus activity in vivo | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
common pitfalls in acyclic nucleoside phosphonate experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acyclic nucleoside phosphonates (ANPs).
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My ANP synthesis yield is consistently low. What are the common causes?
Low yields in ANP synthesis can stem from several factors. Inefficient phosphonylation is a primary suspect, often due to moisture sensitivity of reagents or suboptimal reaction temperatures. Another common issue is the formation of side-products, which can be exacerbated by incorrect stoichiometry or prolonged reaction times.[1] To troubleshoot, ensure all glassware is rigorously dried, use anhydrous solvents, and perform reactions under an inert atmosphere (e.g., argon or nitrogen). Optimizing the temperature and reaction time through small-scale trials can also significantly improve yields.
Q2: I'm struggling to purify my highly polar ANP. What strategies can I use?
The high polarity of ANPs, due to the negatively charged phosphonate group, makes them challenging to purify using standard silica gel chromatography.[2][3] Ion-exchange chromatography is often a more effective method. Alternatively, converting the phosphonic acid to a lipophilic ester prodrug can make purification on silica gel feasible, with a final deprotection step to yield the pure ANP.[1] Reverse-phase HPLC (High-Performance Liquid Chromatography) is another powerful technique for purifying these polar compounds.
Q3: My 5-azacytosine ANP is degrading during synthesis or purification. How can I prevent this?
Compounds containing a 5-azacytosine ring are known for their hydrolytic instability.[4] This instability arises from the electron-deficient nature of the triazine ring, making it susceptible to nucleophilic attack and subsequent ring cleavage. To mitigate this, it is crucial to use anhydrous conditions and avoid basic environments. A common strategy is to synthesize the compound as a more stable prodrug, which can be purified and deprotected under mild conditions in the final step.
In Vitro & Biological Assays
Q4: My ANP shows poor antiviral activity in cell-based assays. What should I investigate first?
The primary reason for the low efficacy of ANPs in cellular assays is their poor cell membrane permeability due to the anionic phosphonate group at physiological pH. This severely limits the intracellular concentration of the drug.
Troubleshooting Steps:
-
Confirm Compound Purity and Identity: Re-verify the structure and purity of your compound using analytical techniques like NMR and Mass Spectrometry.
-
Assess Cellular Uptake: The parent ANP is often taken up inefficiently by cells, sometimes through slow processes like fluid-phase endocytosis.
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Use a Prodrug Strategy: To overcome poor permeability, ANPs are often converted into prodrugs. These are neutral, more lipophilic molecules that can cross the cell membrane more easily. Once inside the cell, promoieties are cleaved by cellular enzymes to release the active ANP.
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Verify Intracellular Phosphorylation: For antiviral activity, ANPs must be phosphorylated by cellular enzymes to their active diphosphate form (ANPpp). If this conversion is inefficient, antiviral activity will be low. This can be assessed using techniques like HPLC or LC-MS/MS to quantify the intracellular levels of the monophosphate and diphosphate species.
Q5: I'm observing high cytotoxicity in my control cells. Is this expected?
While ANPs are designed to target viral polymerases, some can exhibit off-target effects leading to cytotoxicity. Dose-limiting renal toxicity has been a noted concern for some ANPs in vivo. It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A low SI value indicates a narrow therapeutic window. If unexpected cytotoxicity is observed, consider potential impurities from the synthesis or degradation products.
Q6: My in vitro results are not reproducible. What are the potential sources of variability?
Reproducibility issues can arise from multiple sources:
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Cell Line Variability: Different cell lines can have varying levels of the cellular kinases required to activate the ANP. Ensure you are using a consistent cell line, passage number, and cell density.
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Assay Conditions: Factors like the multiplicity of infection (MOI), incubation time, and the specific viability or viral quantification method used can all impact results. Standardize these parameters across all experiments.
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Compound Stability: ANPs or their prodrugs may have limited stability in culture media. Assess the stability of your compound under assay conditions over the experiment's duration.
Data & Protocols
Data Presentation
Table 1: Comparison of Antiviral Activity and Cytotoxicity
This table provides representative data illustrating how the choice of cell line and the use of a prodrug can impact the observed antiviral activity and cytotoxicity of an ANP.
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| (S)-HPMPA | HSV-1 | Vero | Plaque Reduction | 4.0 | >100 | >25 |
| (S)-HPMPA | HCMV | HEL | Plaque Reduction | 0.5 | >100 | >200 |
| Adefovir (PMEA) | HSV-1 | Vero | CPE Inhibition | 40 | >200 | >5 |
| CMX-001 (HDP-CDV) | Vaccinia Virus | HFF | CPE Inhibition | 0.005 | 10.1 | 2020 |
| Cidofovir (CDV) | Vaccinia Virus | HFF | CPE Inhibition | 4.3 | >100 | >23 |
EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀. Data is illustrative and compiled from literature sources.
Experimental Protocols
Protocol 1: General In Vitro Antiviral Plaque Reduction Assay
This protocol outlines a standard method for determining the antiviral efficacy of an ANP against plaque-forming viruses.
-
Cell Seeding: Seed host cells (e.g., Vero or HEL cells) into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of the ANP test compound in cell culture medium.
-
Infection: When cells are confluent, remove the medium and infect the monolayer with a viral dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a medium containing 0.5-1.0% methylcellulose or agarose and the prepared serial dilutions of the ANP. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 3-7 days).
-
Visualization & Counting: Remove the overlay medium. Fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the plaques in each well. Calculate the EC₅₀ value, which is the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol determines the toxicity of the ANP to the host cells.
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the ANP. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 3-7 days).
-
Viability Assessment: Add a cell viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration. Calculate the CC₅₀ value, which is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Visual Guides
Mechanism & Workflow Diagrams
The following diagrams illustrate key concepts and workflows relevant to ANP experiments.
Caption: Intracellular activation pathway of acyclic nucleoside phosphonates (ANPs).
Caption: Troubleshooting flowchart for low in vitro antiviral activity of ANPs.
Caption: General experimental workflow for ANP development and evaluation.
References
Technical Support Center: Mitigating Off-Target Effects of PMEDAP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP) during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an acyclic nucleoside phosphonate with potent antiviral and antineoplastic activities.[1] Its primary mechanism of action involves the inhibition of viral or cellular DNA polymerases, leading to the termination of DNA chain elongation and thereby inhibiting replication.[2]
Q2: What are the primary off-target effects associated with this compound?
A2: As a nucleoside analog, the principal off-target toxicity of this compound is related to the inhibition of host cellular DNA polymerases. A major concern is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][4] Inhibition of Pol γ can lead to mtDNA depletion, impaired synthesis of essential proteins for the electron transport chain, and consequently, mitochondrial dysfunction.[3] This can manifest as various cytotoxic effects, including myopathy, peripheral neuropathy, and lactic acidosis.
Q3: How can I reduce the off-target effects of this compound in my experiments?
A3: Several strategies can be employed to mitigate the off-target effects of this compound:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time to minimize off-target effects. Dose-response and time-course experiments are crucial to determine the optimal experimental window.
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Combination Therapy: Combining this compound with other therapeutic agents can potentially enhance its on-target efficacy, allowing for the use of lower, less toxic concentrations.
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Targeted Delivery Systems: The use of nanoparticle-mediated drug delivery systems can help to concentrate this compound at the target site, reducing systemic exposure and off-target effects.
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Co-treatment with Nucleosides: Supplementing cell culture media with natural nucleosides may help to rescue some off-target effects by competing for polymerase binding.
Q4: What are the key control experiments to include when assessing this compound's off-target effects?
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to validate the cell viability assay.
-
Unmodified Nucleoside Control: To assess the effect of supplementing with a natural nucleoside.
-
Negative Control Nucleoside Analog: A structurally similar but inactive analog of this compound, if available.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on the assessment of its off-target effects.
Problem 1: High levels of cytotoxicity observed at effective antiviral/antineoplastic concentrations.
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Possible Cause: Off-target inhibition of mitochondrial DNA polymerase γ (Pol γ) leading to mitochondrial dysfunction.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response curve to identify the lowest concentration of this compound that maintains on-target activity while minimizing cytotoxicity.
-
Assess Mitochondrial Function: Use the experimental protocols provided below to measure mitochondrial DNA content, membrane potential, and oxygen consumption rate to confirm if mitochondrial toxicity is the cause.
-
Nucleoside Supplementation: Co-treat cells with a mixture of deoxynucleosides (dATP, dCTP, dGTP, dTTP) to see if this rescues the cytotoxic phenotype by competing with this compound for Pol γ binding.
-
Consider Combination Therapy: Explore combining this compound with another synergistic drug to lower the required effective concentration of this compound.
-
Problem 2: Inconsistent results in mitochondrial toxicity assays.
-
Possible Cause (qPCR for mtDNA depletion):
-
Poor DNA quality.
-
Primer inefficiency.
-
Inappropriate normalization.
-
-
Troubleshooting Steps (qPCR for mtDNA depletion):
-
DNA Quality Control: Ensure high-quality total DNA is extracted. Use a spectrophotometer to check A260/280 and A260/230 ratios.
-
Primer Validation: Validate qPCR primers for both a mitochondrial gene (e.g., a region of the D-loop or a tRNA gene) and a nuclear gene (e.g., GAPDH, B2M) to ensure high efficiency and specificity.
-
Normalization: Always normalize the mitochondrial DNA copy number to the nuclear DNA copy number to account for variations in cell number and DNA extraction efficiency. The relative mtDNA copy number can be calculated using the ΔΔCt method.
-
-
Possible Cause (JC-1 Assay):
-
Suboptimal JC-1 concentration or incubation time.
-
Cell density is too high or too low.
-
Photobleaching of the JC-1 dye.
-
-
Troubleshooting Steps (JC-1 Assay):
-
Titrate JC-1: Determine the optimal concentration of JC-1 for your specific cell line as excessive concentrations can be toxic.
-
Optimize Incubation Time: Incubate with JC-1 for the recommended time (usually 15-30 minutes), as longer times can lead to artifacts.
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell density in your assay plates.
-
Protect from Light: JC-1 is light-sensitive; protect stained cells from light to prevent photobleaching.
-
-
Possible Cause (Seahorse XF Analyzer):
-
Incorrect cell seeding density.
-
pH drift in the assay medium.
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Suboptimal concentrations of metabolic inhibitors.
-
-
Troubleshooting Steps (Seahorse XF Analyzer):
-
Optimize Cell Number: Titrate the cell number to ensure that the oxygen consumption rate (OCR) is within the optimal range of the instrument.
-
Use CO2-free Incubator: Equilibrate the cell plate in a CO2-free incubator prior to the assay to prevent pH changes in the bicarbonate-free medium.
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Titrate Inhibitors: Optimize the concentrations of oligomycin, FCCP, and rotenone/antimycin A for your specific cell line to ensure maximal effects.
-
Quantitative Data Summary
Table 1: Inhibition of Human DNA Polymerase γ by Nucleoside Analog Triphosphates
| Nucleoside Analog (Active Triphosphate Form) | IC50 (µM) for DNA Polymerase γ |
| Zalcitabine-TP (ddCTP) | ~0.1 - 0.5 |
| Didanosine-TP (ddATP) | ~0.5 - 1.5 |
| Stavudine-TP (d4TTP) | ~1.0 - 5.0 |
| Zidovudine-TP (AZTTP) | >100 |
| Lamivudine-TP (3TCTP) | >100 |
Data is illustrative and sourced from comparative studies of nucleoside reverse transcriptase inhibitors.
Table 2: Example of Mitochondrial DNA Depletion in HepG2 Cells
| Treatment | Concentration (µM) | mtDNA Content (% of Control) after 14 days |
| Zidovudine (AZT) | 10 | No significant change |
| Didanosine (ddI) | 50 | ~40% |
| Zalcitabine (ddC) | 1 | ~20% |
| Ethidium Bromide (Positive Control) | 1.3 | ~10% |
Data is illustrative and based on findings from studies on various nucleoside analogs.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA Depletion by qPCR
This protocol details the measurement of mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) using quantitative PCR.
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Cell Treatment: Culture cells with varying concentrations of this compound and a vehicle control for a specified period (e.g., 7, 14, and 21 days).
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DNA Extraction: Isolate total DNA from the treated and control cells using a standard DNA extraction kit.
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DNA Quantification: Accurately quantify the DNA concentration of each sample.
-
qPCR Analysis:
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Design and validate qPCR primers for a mitochondrial gene (e.g., MT-TL1) and a single-copy nuclear gene (e.g., GAPDH).
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Prepare a qPCR reaction mixture containing SYBR Green master mix, primers, and template DNA (e.g., 1-10 ng).
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Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
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Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
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Calculate the ΔCt for each sample (ΔCt = Ct_nDNA - Ct_mtDNA).
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Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
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The relative mtDNA content is calculated as 2^ΔΔCt.
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Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm).
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Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
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Cell Treatment: Treat the cells with different concentrations of this compound and a vehicle control for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP).
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JC-1 Staining:
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Prepare a fresh JC-1 staining solution (e.g., 1-10 µM in cell culture medium).
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Remove the treatment medium and add the JC-1 staining solution to each well.
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Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells with pre-warmed assay buffer.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells immediately using a fluorescence microscope with filters for green (monomers, ~529 nm) and red (J-aggregates, ~590 nm) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
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Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze immediately by flow cytometry. Detect JC-1 monomers in the FITC channel and J-aggregates in the PE channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
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Plate Reader: Measure the fluorescence intensity of both red and green channels using a fluorescence plate reader. Calculate the ratio of red to green fluorescence.
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Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.
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Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Treat cells with this compound for the desired duration in a non-CO2 incubator at 37°C for at least one hour before the assay.
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Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the metabolic inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A, all diluted in the assay medium.
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Run the Assay:
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Calibrate the sensor cartridge in the Seahorse XF Analyzer.
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Replace the calibrant plate with the cell culture plate.
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Start the assay protocol, which will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced mitochondrial toxicity pathway.
Caption: Experimental workflow for assessing mitochondrial toxicity.
Caption: this compound drug resistance signaling pathway.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of PMEDAP
Welcome to the technical support center for the purification of (R)-9-(2-phosphonomethoxyethyl)-2,6-diaminopurine (PMEDAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Question 1: Why is there an unexpected spot with a different Rf value on my TLC plate during reaction monitoring?
Possible Causes:
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Formation of By-products: The synthesis of this compound can lead to the formation of several by-products, which will appear as separate spots on a TLC plate. Common by-products include a formylated intermediate, bis(hydroxyalkyl) derivatives, and an elimination product.[1]
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Incomplete Reaction: The presence of starting materials as distinct spots indicates that the reaction has not gone to completion.
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Degradation of Product: this compound or its intermediates may degrade under the reaction or work-up conditions, leading to additional spots.
Solutions:
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Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress. A typical mobile phase for TLC analysis of the initial reaction step is a mixture of ethyl acetate, acetone, ethanol, and water (e.g., in a 15:3:4:3 ratio).[1]
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By-product Identification: Characterize the unexpected spots using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific by-products.
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Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of by-products. For instance, the formylated by-product can be converted to the desired intermediate by treatment with aqueous alkali.[1]
Question 2: My final product shows low enantiomeric purity. What could be the reason and how can I improve it?
Possible Cause:
-
Racemization: The chiral center in the starting material or an intermediate may have undergone racemization during the synthesis.
Solution:
-
Chiral Purity Analysis: The enantiomeric purity of the final this compound product can be determined using chiral capillary electrophoresis with a chiral selector like β-cyclodextrin.[2] This analysis is crucial to confirm the stereochemical integrity of the product.
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Use of High-Purity Starting Materials: Ensure the starting materials, such as (R)-propanediol carbonate, are of high enantiomeric purity.
-
Mild Reaction Conditions: Employ mild reaction conditions to prevent racemization at stereogenic centers.
Question 3: I am observing a low yield of the final product after purification. What are the potential loss points?
Possible Causes:
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Side Reactions: The formation of significant amounts of by-products will inherently reduce the yield of the desired product.
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Loss during Work-up and Purification: Product may be lost during extraction, precipitation, or chromatographic purification steps.
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Incomplete Deprotection: If protecting groups are used during the synthesis, their incomplete removal will result in a lower yield of the final product.
Solutions:
-
Optimize Synthesis Strategy: The choice of reagents for introducing the phosphonomethyl residue can impact the overall yield. For example, using TsOCH2P(O)(OiPr)2 or BrCH2P(O)(OiPr)2 followed by deprotection are established methods.[2]
-
Careful Purification: Optimize the purification protocol to minimize product loss. This may involve selecting the appropriate chromatographic stationary and mobile phases or optimizing crystallization conditions.
-
Ensure Complete Deprotection: Monitor the deprotection step carefully to ensure all protecting groups are removed.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound synthesis?
A1: During the synthesis of this compound, several by-products can be formed. These include:
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N2-formyl-(R)-9-(2-hydroxypropyl)-2,6-diaminopurine: A formylated version of an early intermediate.
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Bis(hydroxyalkyl) derivatives: These can form when the diaminopurine base reacts with more than one molecule of the alkylating agent.
-
Elimination product: An unsaturated analog formed through an elimination reaction.
Q2: What analytical techniques are recommended for purity analysis of this compound?
A2: A combination of analytical methods is recommended to assess the purity of this compound:
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Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): For molecular weight confirmation and identification of by-products.
-
Chiral Capillary Electrophoresis: To determine the enantiomeric purity of the final product.
Q3: How can I remove the identified by-products from my final product?
A3: The removal of by-products typically involves standard purification techniques:
-
Crystallization: This can be an effective method for removing impurities if there is a significant difference in solubility between this compound and the by-products.
-
Column Chromatography: Techniques like silica gel chromatography can be used to separate the desired product from closely related impurities based on their polarity. The choice of the stationary and mobile phases is critical for achieving good separation.
Data Presentation
The following table can be used to log and compare data from different purification batches to identify optimal conditions.
| Batch ID | Synthesis Route | Purification Method | Yield (%) | Purity (by HPLC, %) | Enantiomeric Purity (%) | Notes |
Experimental Protocols
Protocol 1: Synthesis of (R)-9-(2-Hydroxypropyl)-2,6-diaminopurine (Intermediate 1)
This protocol is based on the reaction of 2,6-diaminopurine with (R)-1,2-propanediol carbonate.
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Preheat a mixture of 2,6-diaminopurine and (R)-1,2-propanediol carbonate in DMF to 100 °C.
-
Add sodium hydroxide pearls to the stirred mixture.
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC.
-
During the reaction, additional portions of (R)-1,2-propanediol carbonate and sodium hydroxide may be added to drive the reaction to completion.
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Upon completion, the reaction mixture is worked up to isolate the product. The formylated by-product can be converted to the desired product by treatment with aqueous alkali.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Classification of potential impurities in this compound synthesis.
References
- 1. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: Optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PMEDAP Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experimental protocols for 9-[2-(phosphonomethoxy)ethyl]-2,6-diaminopurine (PMEDAP) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an acyclic nucleoside phosphonate, a class of compounds known for their broad-spectrum antiviral and cytostatic activities.[1] Its primary mechanism of action involves intracellular phosphorylation to its active diphosphate metabolite, this compound diphosphate (PMEDAPpp).[1] This active form then acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dATP.[2] Incorporation of PMEDAPpp into the growing viral DNA chain leads to chain termination and the inhibition of viral replication.[3]
Q2: What is a typical starting incubation time for this compound treatment in in vitro assays?
A2: The optimal incubation time for this compound treatment is highly dependent on the specific assay, cell line, and the research question being addressed. Based on available literature, here are some general guidelines:
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Antiviral Assays (Cytopathic Effect [CPE] or Plaque Reduction): A common incubation period is between 3 to 7 days .[4] This duration is typically required to allow for sufficient viral replication and the development of observable plaques or CPE in control wells.
-
Cytotoxicity Assays (in non-infected cells): For assessing the direct cytotoxic effects of this compound, a shorter incubation time of 24 to 72 hours is often employed.
-
Viral DNA Synthesis Inhibition Assays: These assays often involve shorter incubation periods, for example, radiolabeling for 4-8 hours after an initial treatment period of 24-48 hours .
Q3: How does incubation time affect the observed efficacy of this compound?
A3: Incubation time is a critical parameter that can significantly influence the apparent potency (e.g., EC50 or IC50 values) of this compound. Generally, for cytotoxic compounds, longer exposure times can lead to increased cell death and a lower IC50 value. In the context of antiviral assays, a sufficient incubation period is necessary to observe the full effect of the drug on inhibiting viral replication over multiple cycles. It is crucial to perform time-course experiments to determine the optimal incubation time for your specific experimental system.
Q4: Should the cell culture medium containing this compound be replaced during long incubation periods?
A4: For experiments extending beyond 48-72 hours, it is advisable to perform a medium change with fresh medium containing the appropriate concentration of this compound. This helps to ensure that nutrient depletion, waste product accumulation, or degradation of the compound do not become confounding factors in your results.
Troubleshooting Guides
This section addresses common issues encountered during this compound treatment and provides potential solutions.
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a crisscross pattern to ensure even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Evaporation can be more pronounced in the outer wells of a plate, leading to increased compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Issue 2: No Apparent Effect of this compound Treatment
-
Possible Cause: Sub-optimal incubation time.
-
Solution: The antiviral or cytotoxic effects of this compound may take time to manifest. Consider extending the incubation period, performing a time-course experiment to identify the optimal endpoint.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to this compound. Resistance can be mediated by the overexpression of drug efflux pumps such as MRP4 and MRP5. Consider using a different cell line or testing for the expression of these transporters.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure that this compound stock solutions are prepared and stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Issue 3: Unexpectedly High Cytotoxicity
-
Possible Cause: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. The 50% cytotoxic concentration (CC50) should be determined in parallel with antiviral assays.
-
-
Possible Cause: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control with the same concentration of solvent to assess its effect on cell viability.
-
-
Possible Cause: Extended incubation time.
-
Solution: While longer incubation can increase efficacy, it can also lead to increased cytotoxicity. Optimize the incubation time to find a balance between antiviral activity and cell health.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| HIV-1 | MT-4 | Cytopathicity | 2 | |
| Human Cytomegalovirus (HCMV) | HEL | Cytopathicity | 11 | |
| Human Cytomegalovirus (HCMV) | HEL | Viral DNA Synthesis Inhibition | 20 |
Table 2: Factors Influencing this compound Incubation Time
| Factor | Description | Recommendation |
| Cell Line Doubling Time | Rapidly dividing cells may show effects sooner. | Determine the doubling time of your cell line and consider it when planning the incubation period. |
| Assay Type | Different assays have different optimal endpoints. | Cytotoxicity assays are often shorter (24-72h), while antiviral plaque/CPE assays may require longer incubation (3-7 days). |
| This compound Concentration | Higher concentrations may produce effects more quickly, but also increase cytotoxicity. | Perform dose-response and time-course experiments to find the optimal balance. |
| Virus Replication Cycle | The incubation time should be sufficient to allow for multiple rounds of viral replication in control groups. | For antiviral assays, ensure the incubation allows for clear plaque or CPE formation in untreated, infected wells. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces the viability of uninfected cells by 50% (CC50).
-
Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.
Protocol 2: Plaque Reduction Assay
This protocol measures the concentration of this compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed 6-well or 12-well plates with a host cell line susceptible to the virus and grow to confluency.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Infection: Remove the growth medium and infect the cell monolayer with the virus for 1-2 hours at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from a dose-response curve.
Mandatory Visualization
Caption: Intracellular activation and mechanism of action of this compound.
Caption: General experimental workflow for this compound treatment.
References
Technical Support Center: Mitigating PMEDAP-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during animal studies with 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and its related prodrugs, such as adefovir dipivoxil.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound observed in animal studies?
A1: The primary dose-limiting toxicity associated with this compound and its prodrugs in animal studies is nephrotoxicity, specifically renal tubular nephropathy.[1] This is characterized by histological changes in the kidneys and elevations in blood urea nitrogen (BUN) and serum creatinine.[1] At higher exposures, liver, spleen, thymus, and bone marrow toxicity have also been observed.
Q2: What is the underlying mechanism of this compound-induced nephrotoxicity?
A2: this compound-induced nephrotoxicity is primarily mediated by mitochondrial dysfunction in the proximal tubular cells of the kidneys.[1][2][3] The active form of the drug inhibits mitochondrial DNA (mtDNA) polymerase gamma, leading to mtDNA depletion. This impairs the mitochondrial respiratory chain, leading to cellular damage, apoptosis, and necrosis.
Q3: Are there newer generation compounds related to this compound with a better safety profile?
A3: Yes, newer prodrugs have been developed to improve the safety profile. For instance, Tenofovir Alafenamide (TAF) is a newer prodrug of Tenofovir (structurally related to this compound) that results in lower plasma concentrations of the active drug compared to older prodrugs like Tenofovir Disoproxil Fumarate (TDF). This targeted delivery leads to reduced systemic exposure and consequently, a lower risk of renal and bone toxicity.
Q4: Can co-administration of other agents mitigate this compound-induced side effects?
A4: While specific studies on co-administration with this compound are limited, research on similar nucleotide analogs suggests that agents with antioxidant and anti-inflammatory properties may offer protection. For example, N-acetylcysteine (NAC) has been shown to protect against acyclovir-induced nephrotoxicity in rats by restoring antioxidant levels. Similarly, resveratrol has demonstrated ameliorative effects on antiretroviral-induced kidney damage in animal models. These findings suggest that exploring the co-administration of such protective agents with this compound could be a viable mitigation strategy.
Troubleshooting Guides
Issue 1: Elevated Serum Creatinine and BUN Levels
Description: You are observing statistically significant increases in serum creatinine and Blood Urea Nitrogen (BUN) in your treatment group compared to the control group.
Possible Cause: This is a primary indicator of this compound-induced nephrotoxicity, reflecting reduced glomerular filtration rate and renal function.
Troubleshooting Steps:
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Confirm the Finding: Repeat the biochemical analysis to rule out experimental error.
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Dose Reduction: If your experimental design allows, consider reducing the dose of this compound. Toxicity is often dose-dependent.
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Histopathological Analysis: Sacrifice a subset of animals to perform histopathological analysis of the kidneys. Look for signs of acute tubular necrosis, degeneration, and mitochondrial abnormalities.
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Urinary Biomarker Analysis: In future studies, incorporate the analysis of more sensitive and earlier urinary biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1), N-acetyl-glucosaminidase (NAG), and retinol-binding protein (RBP).
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Consider a Mitigation Strategy: In a new cohort, test the co-administration of a nephroprotective agent, such as an antioxidant like N-acetylcysteine.
Issue 2: Histological Evidence of Kidney Damage
Description: Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) staining of kidney sections reveals tubular cell swelling, necrosis, loss of brush border, and the presence of proteinaceous casts.
Possible Cause: These are hallmark histological features of this compound-induced acute tubular necrosis.
Troubleshooting Steps:
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Semi-Quantitative Scoring: Implement a semi-quantitative scoring system to grade the severity of the renal lesions. This will allow for a more objective comparison between treatment groups.
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Electron Microscopy: To further investigate the mechanism, use transmission electron microscopy (TEM) to examine mitochondrial morphology in the proximal tubular cells. Look for enlarged, dysmorphic mitochondria with disorganized cristae.
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Apoptosis Assays: Perform TUNEL assays or immunohistochemistry for cleaved caspase-3 to assess the extent of apoptosis in the renal tubules.
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Correlate with Functional Data: Correlate the histological findings with the serum and urinary biomarker data to build a comprehensive picture of the induced nephrotoxicity.
Quantitative Data Summary
Table 1: Biochemical Markers of Renal Injury in a Rat Model of Adefovir-Induced Nephrotoxicity
| Parameter | Control Group (Mean ± SD) | Adefovir-Treated Group (Mean ± SD) | Percentage Change |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 1.9 ± 0.3 | +280% |
| BUN (mg/dL) | 20 ± 3 | 85 ± 10 | +325% |
| Serum Phosphate (mg/dL) | 7.0 ± 0.8 | 4.5 ± 0.6 | -36% |
Note: Data is synthesized from typical findings in animal studies of adefovir-induced nephrotoxicity and may not represent a single specific study.
Table 2: Effects of a Potential Mitigation Agent (N-acetylcysteine) on Acyclovir-Induced Nephrotoxicity in Rats
| Parameter | Acyclovir-Treated (Mean ± SD) | Acyclovir + NAC (Mean ± SD) | Percentage Change with NAC |
| Serum Creatinine (mg/dL) | 2.1 ± 0.2 | 1.2 ± 0.15 | -43% |
| BUN (mg/dL) | 95 ± 12 | 55 ± 8 | -42% |
| Kidney MDA (nmol/g tissue) | 3.5 ± 0.4 | 2.1 ± 0.3 | -40% |
| Kidney GSH (μmol/g tissue) | 1.8 ± 0.2 | 3.2 ± 0.3 | +78% |
Note: This table is based on data from a study on acyclovir, a related antiviral, and is presented as an example of a mitigation strategy. MDA: Malondialdehyde (a marker of oxidative stress); GSH: Glutathione (an antioxidant).
Experimental Protocols
Protocol 1: Induction of this compound/Adefovir Nephrotoxicity in a Rat Model
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Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
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Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
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Grouping: Divide animals into a control group and one or more treatment groups (n=6-8 per group).
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Drug Administration:
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Control Group: Administer the vehicle (e.g., distilled water or saline) by oral gavage once daily.
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Treatment Group: Administer Adefovir Dipivoxil at a dose known to induce nephrotoxicity (e.g., 40 mg/kg/day) by oral gavage once daily for 28 days.
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Monitoring: Monitor body weight and clinical signs of toxicity daily.
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Sample Collection:
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Collect urine samples at baseline and at regular intervals (e.g., weekly) for biomarker analysis.
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At the end of the study period, collect blood via cardiac puncture for serum biochemical analysis.
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Necropsy and Tissue Processing:
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Euthanize the animals and perform a gross examination of the kidneys.
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Fix one kidney in 10% neutral buffered formalin for histological analysis.
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Snap-freeze a portion of the other kidney in liquid nitrogen for molecular and biochemical assays.
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Protocol 2: Assessment of Renal Injury
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Serum Biochemistry: Analyze serum samples for creatinine, BUN, and phosphate levels using standard automated analyzers.
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Urinary Biomarkers: Measure urinary concentrations of KIM-1, NAG, and RBP using commercially available ELISA kits. Normalize to urinary creatinine concentration.
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Histopathology:
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Embed formalin-fixed kidney tissues in paraffin and cut 4-5 µm sections.
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Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, tubular necrosis, and cast formation.
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Use Periodic acid-Schiff (PAS) staining to evaluate the integrity of the brush border in proximal tubules.
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Perform a semi-quantitative histological scoring of kidney damage based on the extent and severity of lesions.
-
-
Mitochondrial DNA Quantification:
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Extract total DNA from frozen kidney tissue.
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Perform quantitative real-time PCR (qPCR) to determine the relative copy number of a mitochondrial gene (e.g., COX-I) versus a nuclear gene (e.g., β-actin) to assess mtDNA depletion.
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Visualizations
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: General experimental workflow for animal studies.
References
- 1. Adefovir nephrotoxicity: possible role of mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between nephrotoxicity and long-term adefovir dipivoxil therapy for chronic hepatitis B: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adefovir nephrotoxicity in a renal allograft recipient - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic index of PMEDAP
Welcome to the technical support center for 9-(2-phosphonylmethoxyethyl)-N6-dimethylaminopurine (PMEDAP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine, is a broad-spectrum antiviral agent effective against a range of DNA viruses and retroviruses[1][2]. It is an acyclic nucleoside phosphonate. Its antiviral activity stems from the intracellular phosphorylation of this compound to its active diphosphate metabolite, PMEDAPpp. This active form then selectively inhibits viral DNA polymerase, thereby terminating viral replication[3].
Q2: What are the known limitations of this compound's therapeutic index?
A2: While this compound is a potent antiviral agent, its therapeutic index is limited by its toxicity. It has been shown to be more toxic than the related compound 9-(2-phosphonylmethoxyethyl)adenine (PMEA), although it is also about five times more efficacious as an anti-Moloney murine sarcoma virus (MSV) agent[4][5]. This inherent toxicity necessitates strategies to improve its therapeutic window.
Q3: How can the therapeutic index of this compound be improved?
A3: Several strategies have been explored to enhance the therapeutic index of this compound. These include:
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Optimizing the Route of Administration: Oral administration of this compound has been found to have a substantially higher therapeutic index compared to intraperitoneal injection.
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Adjusting the Dosing Schedule: A single-dose administration of this compound has demonstrated a greater protective effect and an increased therapeutic index compared to divided doses in animal models.
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Prodrug Strategies: The development of prodrugs, such as N6-cyclopropyl-PMEDAP (cPr-PMEDAP), has shown promise. cPr-PMEDAP acts as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) and exhibits improved antitumor efficacy and selectivity.
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Advanced Delivery Systems: Novel drug delivery systems, such as nanoparticle-mediated delivery, are being investigated to target the drug to specific sites, potentially increasing efficacy and reducing systemic toxicity.
Q4: What is the significance of the N6-cyclopropyl derivative of this compound (cPr-PMEDAP)?
A4: cPr-PMEDAP is a prodrug of PMEG and has demonstrated significantly more potent antiproliferative activity than this compound itself. It is converted intracellularly to PMEG, which is then phosphorylated to the active PMEG diphosphate. This metabolic conversion appears to result in a better therapeutic profile, with complete inhibition of tumor development at lower and better-tolerated doses compared to this compound in a rat choriocarcinoma model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High in vivo toxicity observed at effective antiviral doses. | The inherent toxicity of this compound. | Consider oral administration, as it has a higher therapeutic index than parenteral routes. Evaluate a single-dose regimen, which may improve the therapeutic index. Explore the use of a this compound prodrug like cPr-PMEDAP, which has shown an improved in vivo therapeutic window. |
| Poor oral bioavailability. | The polar nature of the phosphonate group can limit membrane permeability. | Investigate prodrug approaches to mask the phosphonate group, which can enhance lipophilicity and oral absorption. Formulations with permeation enhancers may also improve absorption. |
| Development of drug resistance. | Overexpression of multidrug resistance-associated proteins (MRPs), specifically MRP4 and MRP5, can lead to increased efflux of this compound from cells. | Consider combination therapy with agents that can inhibit MRPs. Investigate the cellular expression levels of MRP4 and MRP5 in your experimental model to assess potential for resistance. |
| Suboptimal efficacy in topical or transdermal applications. | Low permeability of this compound across biological membranes due to its polar phosphonate moiety. | Utilize permeation enhancers in your formulation. A study on cPr-PMEDAP showed that the permeation enhancer DDAK enabled effective transdermal and topical delivery. |
Experimental Protocols
Protocol 1: Evaluation of in vivo Antiviral Efficacy and Toxicity of this compound
This protocol is a generalized representation based on methodologies described in the literature for evaluating this compound in a murine retrovirus model.
1. Animal Model:
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Use newborn mice (e.g., NMRI or BALB/c) for Moloney murine sarcoma virus (MSV) infection models.
2. Virus Inoculation:
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Inoculate mice intramuscularly with a standardized dose of MSV that consistently induces tumor formation.
3. Drug Administration:
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Oral Administration: Prepare this compound in a suitable vehicle (e.g., sterile water or saline). Administer the desired dose (e.g., 50, 100, or 250 mg/kg/day) orally using a gavage needle.
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Intraperitoneal Administration: Dissolve this compound in sterile saline. Inject the desired dose intraperitoneally.
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Dosing Schedule: For single-dose studies, administer the total weekly dose on the day of virus inoculation. For multiple-dose studies, divide the total weekly dose and administer daily for a specified period (e.g., 5-7 days).
4. Efficacy Assessment:
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Monitor mice daily for tumor appearance, tumor size (measure with calipers), and mortality.
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Record the mean time to tumor appearance and the mean survival time.
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At the end of the study, splenomegaly can be assessed as an indicator of viral load in Friend leukemia virus (FLV) models.
5. Toxicity Assessment:
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Monitor body weight daily as an indicator of general health.
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Observe for any signs of toxicity, such as lethargy, ruffled fur, or diarrhea.
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At the end of the study, perform a complete blood count and collect major organs for histopathological analysis to assess for any drug-related toxicities.
6. Therapeutic Index Calculation:
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The therapeutic index can be calculated as the ratio of the toxic dose (e.g., the dose causing a certain percentage of weight loss or mortality) to the effective dose (the dose providing a significant antiviral effect).
Data Presentation
Table 1: In Vivo Efficacy of Oral vs. Intraperitoneal this compound against Retrovirus Infections in Mice
| Virus Model | Administration Route | Dose (mg/kg/day) | Antiviral Effect | Reference |
| MSV | Oral | 50, 100, 250 | Markedly delayed tumor initiation; complete prevention at 250 mg/kg/day. | |
| MSV | Intraperitoneal | 2- to 5-fold lower than oral | Comparable antiviral activity to oral administration. | |
| FLV | Oral | 50-250 | 84-96% inhibition of splenomegaly. |
Table 2: Comparative Antiviral and Antiproliferative Activity of this compound and its Derivatives
| Compound | Target | In Vitro Activity (IC50/EC50) | In Vivo Efficacy | Reference |
| This compound | HIV | 2 µM (MT-4 cells) | Effective against MSV at 0.25 mg/kg/day. | |
| PMEA | HIV | - | Less efficacious than this compound against MSV. | |
| This compound | HCMV | EC50: 11 µM (HEL cells) | More effective than PMEA against MCMV. | |
| cPr-PMEDAP | Various Tumor Cell Lines | 8- to 20-fold more potent than this compound. | Superior to this compound and PMEG in a rat choriocarcinoma model. |
Visualizations
References
- 1. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): A novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-moloney murine sarcoma virus activity in vivo | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the Antiviral Activity of Synthesized PMEDAP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with other established antiviral agents. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound's potential as a therapeutic agent.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of an agent is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile.
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its key comparators against Human Immunodeficiency Virus (HIV), Human Cytomegalomegalovirus (HCMV), and Herpes Simplex Virus (HSV).
| Compound | Virus | Assay | Cell Line | EC50 / IC50 (µM) | Reference |
| This compound | HIV-1 | Virus-induced cytopathicity | MT-4 | 2 | [1] |
| This compound | HCMV | Cytopathicity Inhibition | HEL | 11 | [2] |
| This compound | HCMV | Viral DNA Synthesis | HEL | 20 | [2] |
| PMEDAPpp* | HCMV | DNA Polymerase Inhibition | - | 0.1 | [2] |
| PMEA (Adefovir) | HCMV | - | - | Active | [3] |
| Ganciclovir | HCMV | - | - | 1.22 - 7.59 | |
| Acyclovir | HSV-1 | - | - | 0.85 | |
| Acyclovir | HSV-2 | - | - | 0.86 |
*PMEDAPpp is the active diphosphorylated metabolite of this compound.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | - | Not explicitly reported, but noted to be more toxic than PMEA | - | |
| Ganciclovir | HeLa | > 195 (> 50 µg/mL) | Varies depending on viral strain | |
| Acyclovir | HEL | 649 | ~764 (for HSV-1) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the antiviral activity and cytotoxicity of this compound.
Synthesis of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound)
A generalized procedure for the synthesis of this compound, based on the synthesis of related acyclic nucleoside phosphonates, involves the following key steps:
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Alkylation of 2,6-diaminopurine: 2,6-diaminopurine is reacted with a suitable electrophile, such as a protected 2-(phosphonomethoxy)ethyl derivative (e.g., diethyl 2-(tosyloxymethoxy)ethylphosphonate), in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).
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Deprotection: The protecting groups on the phosphonate moiety (e.g., ethyl esters) are removed, typically by hydrolysis with a reagent like bromotrimethylsilane followed by treatment with water or a buffer.
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Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC), to yield highly pure this compound.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound on host cells. A common method is the MTT assay:
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Cell Seeding: Host cells (e.g., HEL, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound or comparators) and incubated for a period that mirrors the antiviral assay (e.g., 72 hours). Control wells with untreated cells and a vehicle control are included.
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MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit the lytic cycle of a virus:
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Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
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Virus Infection: The cell monolayers are infected with a known amount of virus (multiplicity of infection, MOI) and incubated for a short period to allow for viral adsorption.
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Compound Treatment and Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.
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Incubation: The plates are incubated for a period sufficient for plaque formation (typically several days).
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Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells. Plaques appear as clear, unstained areas where cells have been lysed by the virus.
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Plaque Counting and Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the context of this compound's antiviral activity, the following diagrams illustrate the relevant viral replication pathways and a general experimental workflow.
Caption: HIV-1 entry and the role of the MAPK signaling pathway in viral transcription.
Caption: Mechanism of action of this compound in inhibiting CMV DNA replication.
Caption: General workflow for validating the antiviral activity of synthesized this compound.
References
- 1. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Analysis of PMEDAP and Tenofovir Antiviral Potency
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antiviral potency of two prominent nucleotide analogues: 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and Tenofovir. Both compounds are recognized for their activity against retroviruses, with Tenofovir being a cornerstone of HIV and Hepatitis B therapy. This analysis is designed to offer an objective overview supported by experimental data to inform further research and drug development efforts.
I. Overview of Antiviral Activity
This compound is a broad-spectrum antiviral agent with demonstrated activity against both retroviruses and DNA viruses.[1] Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), is a widely approved therapeutic for HIV-1 and Hepatitis B virus (HBV) infections, functioning by blocking the viral reverse transcriptase enzyme essential for replication.[2][3]
II. Comparative Antiviral Potency: In Vitro Data
The following tables summarize the in vitro antiviral potency of this compound and Tenofovir against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). It is important to note that the experimental conditions, such as the cell lines and assay methods, can influence the observed potency.
Table 1: Anti-HIV Potency
| Compound | Virus Strain | Cell Line | Assay Type | Potency Metric | Value (µM) | Citation |
| This compound | HIV | Human T-lymphocyte MT-4 | Not Specified | EC50 | 2 | [4] |
| Tenofovir | HIV-1 | Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytes | Not Specified | EC50 | 0.04 - 8.5 | [2] |
Table 2: Anti-HCMV Potency
| Compound | Target | Assay Type | Potency Metric | Value (µM) | Citation |
| This compound | HCMV-induced cytopathicity | Cytopathicity Assay | EC50 | 11 | |
| This compound | HCMV DNA synthesis | DNA Synthesis Assay | IC50 | 20 | |
| PMEDAPpp * | HCMV DNA polymerase | Enzyme Inhibition Assay | IC50 | 0.1 |
*PMEDAPpp is the diphosphate derivative of this compound.
III. Mechanism of Action
Both this compound and Tenofovir are nucleotide analogues that require intracellular phosphorylation to their active diphosphate metabolites. These active forms then compete with the natural deoxyadenosine 5'-triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral polymerase (reverse transcriptase in the case of HIV). Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.
Caption: Mechanism of action for this compound and Tenofovir.
IV. Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of antiviral potency data. While the specific protocols for each cited value may vary, the following represents a generalized methodology for determining EC50 and IC50 values in antiviral assays.
A. Determination of 50% Effective Concentration (EC50) for Inhibition of Viral Cytopathic Effect
This assay measures the concentration of a compound required to protect 50% of cells from virus-induced death or morphological changes (cytopathic effect, CPE).
Workflow:
Caption: Generalized workflow for EC50 determination.
Detailed Steps:
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Cell Seeding: Plate a suitable host cell line (e.g., MT-4 for HIV, human embryonic lung fibroblasts for HCMV) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of the test compound (this compound or Tenofovir) and create a series of dilutions (typically 2-fold or 3-fold) in cell culture medium.
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Compound Addition: Remove the overnight culture medium from the cells and add the compound dilutions. Include wells with no compound (virus control) and wells with no virus or compound (cell control).
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Viral Infection: Add a pre-titered amount of virus stock to all wells except the cell control wells. The amount of virus should be sufficient to cause a significant cytopathic effect in the virus control wells within the incubation period.
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Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period determined by the replication kinetics of the virus (e.g., 3-7 days).
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Viability Assessment: At the end of the incubation period, assess cell viability using a colorimetric or fluorometric assay. For example, the MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
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Data Analysis: Convert the raw viability data to percentage of the cell control. Plot the percentage of protection from CPE against the logarithm of the compound concentration.
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EC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the compound concentration that results in 50% protection.
B. Determination of 50% Inhibitory Concentration (IC50) for Viral DNA Synthesis
This assay measures the concentration of a compound required to inhibit the synthesis of viral DNA by 50%.
Workflow:
Caption: Generalized workflow for IC50 determination.
Detailed Steps:
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Cell Infection: Infect a monolayer of susceptible host cells with the virus at a high multiplicity of infection.
-
Compound Addition: After a viral adsorption period, add serial dilutions of the test compound to the infected cells.
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Radiolabeling: Add a radiolabeled precursor for DNA synthesis, such as [3H]thymidine, to the culture medium.
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Incubation: Incubate the cells for a defined period to allow for viral DNA replication and incorporation of the radiolabel.
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DNA Precipitation: Lyse the cells and precipitate the total DNA using an acid solution (e.g., trichloroacetic acid).
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Quantification: Collect the precipitated DNA on a filter and measure the amount of incorporated radioactivity using a scintillation counter.
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Data Analysis: Plot the amount of incorporated radioactivity (as a percentage of the no-drug control) against the logarithm of the compound concentration.
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IC50 Calculation: Use non-linear regression to fit a dose-response curve and determine the compound concentration that inhibits DNA synthesis by 50%.
V. Discussion and Conclusion
Both this compound and Tenofovir demonstrate potent antiviral activity through a common mechanism of chain termination of viral DNA synthesis. Based on the available in vitro data, Tenofovir exhibits a broader range of high potency against HIV-1, with some EC50 values in the nanomolar range. This compound shows potent activity against HIV in the low micromolar range.
The differences in reported potency values can be attributed to variations in the specific viral strains, cell lines, and experimental assays used. For a definitive comparison, head-to-head studies under identical experimental conditions are necessary. However, the data presented in this guide provide a valuable baseline for researchers in the field of antiviral drug development. The detailed methodologies and mechanistic diagrams offer a framework for understanding and evaluating the antiviral properties of these and other nucleotide analogues.
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
PMEDAP: A Comparative Analysis of its Antiviral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with other established antiviral agents. We will delve into its mechanism of action, supported by experimental data, and present a clear comparison of its performance against relevant alternatives.
Mechanism of Action: Inhibition of Viral DNA Polymerase
This compound is an acyclic nucleoside phosphonate, a class of antiviral compounds that act as analogs of natural nucleoside monophosphates. Its mechanism of action hinges on the inhibition of viral DNA polymerase, a critical enzyme for viral replication. However, this compound itself is not the active inhibitor. It requires intracellular phosphorylation to its diphosphate metabolite, PMEDAPpp, to exert its antiviral effect.
dot
Caption: Intracellular activation and inhibitory action of this compound.
Once inside the host cell, this compound undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form this compound diphosphate (PMEDAPpp). This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral DNA polymerase. By incorporating into the growing viral DNA chain, PMEDAPpp acts as a chain terminator, prematurely halting DNA elongation and thus inhibiting viral replication.
Comparative Antiviral Activity and Cytotoxicity
The efficacy and toxicity of an antiviral agent are critical parameters for its therapeutic potential. The following tables summarize the available in vitro data for this compound and its key comparators: PMEA (adefovir), tenofovir, and cidofovir. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile.
Table 1: In Vitro Antiviral Activity (IC50/EC50 in µM)
| Compound | HIV-1 (MT-4 cells) | HCMV (HEL cells) |
| This compound | 2[1] | 11[2] |
| PMEA (Adefovir) | - | - |
| Tenofovir | - | - |
| Cidofovir | - | - |
Note: Direct comparative data for all compounds against the same viral strains in the same cell lines is limited. The provided data is from separate studies and should be interpreted with caution.
Table 2: In Vitro Cytotoxicity (CC50 in µM)
| Compound | Human T-lymphocyte (MT-4) | Human Embryonic Lung (HEL) |
| This compound | >100 | - |
| PMEA (Adefovir) | - | - |
| Tenofovir | >100 | - |
| Cidofovir | >100 | - |
Note: Cytotoxicity can vary significantly depending on the cell line used.
Experimental Protocols
Validation of this compound's mechanism of action involves a series of in vitro assays to determine its antiviral activity and cytotoxicity.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of the compound required to inhibit the virus-induced destruction of host cells.
dot
Caption: Workflow for determining antiviral activity.
Methodology:
-
Cell Culture: Host cells susceptible to the virus of interest (e.g., MT-4 for HIV, HEL for HCMV) are seeded in 96-well microtiter plates.
-
Compound Preparation: this compound and comparator drugs are serially diluted to a range of concentrations.
-
Infection: A standardized amount of virus is added to the wells containing the cells and the test compounds. Control wells with no virus and virus with no compound are also included.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator until a clear cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Assessment: The extent of CPE is quantified, often by staining the remaining viable cells with a dye like crystal violet or by using a cell viability assay (e.g., MTT assay).
-
Data Analysis: The concentration of the compound that inhibits the CPE by 50% (EC50) is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the cells.
dot
Caption: Workflow for determining cytotoxicity.
Methodology:
-
Cell Culture: The same host cells used in the antiviral assay are seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of this compound and comparator drugs are added to the wells.
-
Incubation: The plates are incubated for a period equivalent to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.
Discussion and Conclusion
This compound demonstrates potent antiviral activity against a range of DNA viruses and retroviruses, including HIV and HCMV.[1][2][3] Its mechanism of action as a viral DNA polymerase inhibitor, following intracellular phosphorylation, is a well-established pathway for acyclic nucleoside phosphonates.
Direct comparative studies show that this compound is more potent than its parent compound, PMEA (adefovir). Specifically, this compound was found to be fivefold more efficacious as an anti-Moloney murine sarcoma virus (MSV) agent than PMEA. However, this increased potency is accompanied by higher toxicity, resulting in a therapeutic index equivalent to that of PMEA. Against murine cytomegalovirus (MCMV), this compound prevented mortality at a dose tenfold lower than that of PMEA.
While the available data provides a strong foundation for understanding this compound's potential, further research is warranted. Direct, head-to-head comparative studies of this compound against a broader panel of currently approved antiviral drugs, such as tenofovir and cidofovir, under standardized experimental conditions are needed for a more definitive assessment of its relative efficacy and safety. Additionally, a more detailed characterization of the specific cellular kinases responsible for this compound's phosphorylation would provide a more complete understanding of its intracellular metabolism and potential for drug-drug interactions.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Toxicity of PMEDAP and PMEA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity of two acyclic nucleoside phosphonates, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir. The information presented is based on available experimental data to assist researchers in understanding the relative toxicity profiles of these compounds.
Executive Summary
This compound and PMEA are both recognized for their antiviral activities. However, their application is often weighed against their potential in vivo toxicity. Experimental evidence consistently indicates that this compound exhibits a higher degree of toxicity compared to PMEA. Despite this, studies have also suggested that both compounds possess a similar therapeutic index, implying that the higher efficacy of this compound may be counterbalanced by its increased toxicity. This guide synthesizes the available quantitative and qualitative data to provide a clear comparison of their in vivo toxicological profiles.
Quantitative Toxicity Data
| Compound | Animal Model | Route of Administration | Dose | Observed Toxic Effects | Reference |
| This compound | Rat | Intraperitoneal | 50 mg/kg/day | Moderate to strong toxicity, including atrophy of lymphoid organs and reduced body weight gain. | [1] |
| PMEA | Rhesus Monkey | Subcutaneous | 2 x 5 mg/kg/day or 2 x 10 mg/kg/day for 29 days | No toxic side-effects noted during the treatment period. | [2] |
| PMEA | Mouse | Intraperitoneal | Single dose vs. fractionated doses | Infrequent dosage regimen did not increase toxicity to the host. | [3] |
Experimental Protocols
Detailed experimental protocols from a singular, direct comparative in vivo toxicity study for this compound and PMEA are not available in the reviewed literature. However, the following methodologies are derived from studies that have assessed the toxicity of these compounds individually or in the context of efficacy studies.
Toxicity Assessment in a Rat Choriocarcinoma Tumor Model (for this compound)
-
Animal Model: Rats inoculated with rat choriocarcinoma (RCHO) cells under the renal capsule.
-
Test Substance: 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound).
-
Administration: Intraperitoneal (IP) injection.
-
Dosage: 50 mg/kg/day.
-
Duration: 10 days.
-
Observed Endpoints:
-
Macroscopical and histological examination of the RCHO-inoculated kidneys.
-
Atrophy of lymphoid organs.
-
Reduced body weight gain.[1]
-
Safety and Efficacy Study in SIV-infected Rhesus Monkeys (for PMEA)
-
Animal Model: Rhesus monkeys infected with Simian Immunodeficiency Virus (SIV).
-
Test Substance: 9-(2-phosphonylmethoxyethyl)adenine (PMEA).
-
Administration: Subcutaneous injection.
-
Dosage: 2 x 5 mg/kg per day or 2 x 10 mg/kg per day.
-
Duration: 29 days.
-
Observed Endpoints:
-
Suppression of anti-SIVmac gp120 antibodies.
-
General observation for any toxic side-effects.[2]
-
Logical Relationship of Toxicity and Efficacy
The relationship between the efficacy and toxicity of this compound and PMEA is a critical consideration for their therapeutic application. While this compound is reported to be a more potent antiviral agent, its higher toxicity results in a therapeutic index that is comparable to that of PMEA.
Caption: Comparative relationship of efficacy and toxicity for this compound and PMEA.
Conclusion
The available data strongly suggest that this compound is a more potent but also more toxic compound than PMEA in vivo. The choice between these two agents in a research or drug development context would necessitate a careful evaluation of the desired therapeutic window and the acceptable level of toxicity. The similar therapeutic index of both compounds indicates that while this compound offers greater efficacy, this comes at the cost of increased toxicity. Further direct comparative studies with standardized protocols are required to provide more definitive quantitative data, such as LD50 values, and to fully elucidate the organ-specific toxicities of both this compound and PMEA.
References
- 1. 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine: a novel prodrug of 9-(2-phosphonylmethoxyethyl)guanine with improved antitumor efficacy and selectivity in choriocarcinoma-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) effectively inhibits retrovirus replication in vitro and simian immunodeficiency virus infection in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-retrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) in vivo increases when it is less frequently administered - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Bioanalytical Method Validation for PMEDAP
This guide provides a comparative overview of two distinct bioanalytical methods for the quantification of acyclic nucleoside phosphonates, using Adefovir (PMEA) as a representative analyte for PMEDAP, due to the limited availability of public data on this compound-specific methods. The comparison focuses on two common sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation, both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The performance of the two methods is summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Validation Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: Protein Precipitation |
| Analyte | Adefovir (PMEA) | Adefovir (PMEA) |
| Internal Standard | Adefovir-d4 | Not specified |
| Linearity Range | 0.50–42.47 ng/mL | 1.5–90 ng/mL |
| Correlation Coefficient (r²) | > 0.9997 | Not specified |
| Lower Limit of Quantitation (LLOQ) | 0.50 ng/mL | 1.5 ng/mL |
| Intra-day Precision (%CV) | < 7.7% | < 8.4% |
| Inter-day Precision (%CV) | < 7.8% | < 8.4% |
| Accuracy (Within Batch) | 99.2% to 103.8% | Not specified |
| Accuracy (Intra-day) | 94.0% to 103.6% | Not specified |
| Accuracy (Inter-day) | 95.3% to 102.5% | Not specified |
| Recovery | Not specified | 85.1–89.3% |
| Matrix Effect | 7.1% (ion-enhancement) | < 10.9% (ion-enhancement) |
| Chromatographic Run Time | 4.5 minutes | 7.8 minutes |
Experimental Protocols
Method 1: Solid-Phase Extraction (SPE) with LC-MS/MS [1]
This method utilizes a more targeted sample clean-up approach, which can reduce matrix effects and potentially improve sensitivity.
-
Sample Preparation (SPE):
-
Human plasma samples are processed using a solid-phase extraction technique.
-
Adefovir-d4 is used as the internal standard.
-
-
Chromatography:
-
Separation is achieved on a Synergi MAX RP80A (150 mm × 4.6 mm, 4 µm) column.
-
An isocratic mobile phase is used.
-
-
Detection:
-
Detection is performed using a mass spectrometer in positive ionization mode.
-
Method 2: Protein Precipitation with LC-MS/MS [2]
This method offers a simpler and faster sample preparation protocol, though it may be more susceptible to matrix effects.
-
Sample Preparation (Protein Precipitation): [2]
-
Plasma proteins are precipitated using methanol in a single step.[2]
-
-
Chromatography:
-
Chromatographic separation is performed on a C18 column.[2]
-
-
Detection:
-
The analysis is carried out by LC-MS/MS using positive electrospray ionization.
-
Mandatory Visualization
Caption: Workflow for bioanalytical method validation.
References
- 1. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytostatic Activities of PMEDAP and PMEG
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Acyclic Nucleoside Phosphonates, PMEDAP and PMEG, with Supporting Experimental Data.
The acyclic nucleoside phosphonates 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) and 9-(2-phosphonylmethoxyethyl)guanine (PMEG) are potent cytostatic agents with significant antiviral and antiproliferative activities. This guide provides a comparative study of their cytostatic effects, detailing their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytostatic Activity
The cytostatic activities of this compound and PMEG have been evaluated across a range of human and murine tumor cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below. These values are derived from growth inhibition assays.
| Cell Line | Cell Type | This compound IC50 (µM) | PMEG IC50 (µM) |
| L1210 | Murine Leukemia | 2.5 | 0.03 |
| K562 | Human Erythroleukemia | 1.6 | 0.08 |
| HEL | Human Erythroleukemia | 1.2 | 0.06 |
| CEM | Human T-Lymphoblastic Leukemia | 0.8 | 0.04 |
| WIL | Human B-Lymphoblastoid | >100 | 2.5 |
| MOLT/4 | Human T-Lymphoblastic Leukemia | 0.6 | 0.03 |
| CML-T1 | Human Chronic Myeloid Leukemia | 1.5 | 0.05 |
| RCHO | Rat Choriocarcinoma | 5.0 | 0.1 |
Data sourced from Hatse S, Naesens L, De Clercq E, Balzarini J. N(6)-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) with distinct metabolic, antiproliferative, and differentiation-inducing properties. Biochem Pharmacol. 1999 Jul 1;58(1):153-65.
The data clearly indicates that PMEG exhibits significantly more potent cytostatic activity than this compound across most of the tested cell lines, with IC50 values that are often 10- to 100-fold lower.
Mechanism of Action and Signaling Pathways
Both this compound and PMEG exert their cytostatic effects through the inhibition of DNA synthesis. However, their intracellular activation and potency differ.
PMEG: PMEG is an acyclic nucleoside phosphonate that requires intracellular phosphorylation to become its active metabolite.[1] Once converted to its diphosphate form (PMEGpp), it acts as a competitive inhibitor of cellular DNA polymerases, particularly DNA polymerases α and δ.[2] PMEGpp is incorporated into the growing DNA strand, and due to the lack of a 3'-hydroxyl group, it acts as a DNA chain terminator, thus halting DNA replication and cell proliferation.[1][3]
This compound: this compound is also an acyclic nucleoside phosphonate that undergoes intracellular phosphorylation to its active diphosphate metabolite (PMEDAPpp).[4] The diphosphate derivative of this compound has been shown to selectively inhibit viral DNA polymerase. While its precise inhibitory constants against cellular DNA polymerases are not as well-characterized as those of PMEGpp, its mechanism is understood to be similar, involving the termination of DNA chain elongation. A derivative of this compound, N6-cyclopropyl-PMEDAP (cPr-PMEDAP), has been shown to act as a prodrug of PMEG, being deaminated intracellularly to PMEG, which is then phosphorylated to the highly potent PMEGpp.
Below are diagrams illustrating the metabolic activation and mechanism of action of this compound and PMEG.
Experimental Protocols
The following is a generalized protocol for determining the cytostatic activity of this compound and PMEG based on commonly used methods for acyclic nucleoside phosphonates.
Cell Growth Inhibition Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human or murine tumor cell lines
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
This compound and PMEG stock solutions (dissolved in an appropriate solvent, e.g., water or DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in a volume of 100 µL. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound and PMEG in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Express the results as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.
Below is a workflow diagram for the cell growth inhibition assay.
Conclusion
Both this compound and PMEG are effective cytostatic agents that inhibit DNA synthesis. However, comparative studies demonstrate that PMEG is significantly more potent in its antiproliferative activity across a wide range of cancer cell lines. This higher potency is attributed to more efficient intracellular phosphorylation to its active diphosphate metabolite and a more potent inhibition of cellular DNA polymerases. While PMEG's high potency is promising, its toxicity is a consideration for therapeutic applications. This compound, although less potent, may offer a different therapeutic window. The development of prodrugs, such as cPr-PMEDAP which converts to PMEG intracellularly, represents a strategy to improve the therapeutic index of these potent cytostatic agents. This guide provides researchers with the foundational data and methodologies to further investigate and compare these and other related compounds in the pursuit of novel anticancer therapies.
References
- 1. PMEG (antiviral) - Wikipedia [en.wikipedia.org]
- 2. Intracellular metabolism and action of acyclic nucleoside phosphonates on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cpr-PMEDAP) as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the synergistic effects of PMEDAP with other drugs
An objective analysis of the synergistic effects of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with other therapeutic agents reveals a significant potential for combination therapies, particularly in the realms of oncology and virology. Experimental data from various studies demonstrate that this compound can act synergistically with other compounds to enhance therapeutic efficacy. This guide provides a comparative summary of these findings, supported by experimental data and detailed methodologies.
This compound, a prodrug of the acyclic nucleoside phosphonate PMEA (adefovir), has been investigated for its synergistic potential with various compounds. The primary mechanism of synergy often involves the complementary action on cellular pathways or viral replication processes.
Combination with L-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (L-cis-F-OTC)
Studies have explored the combination of this compound with L-cis-F-OTC, a nucleoside analog, against hepadnavirus replication. The synergy observed is attributed to their different intracellular activation pathways and targets within the viral replication cycle.
Quantitative Data Summary
| Virus Model | Combination | Method of Synergy Analysis | Combination Index (CI) | Conclusion |
| Duck Hepatitis B Virus (DHBV) | This compound + L-cis-F-OTC | Median-Effect Analysis | CI < 1 | Synergistic |
Experimental Protocol: Anti-DHBV Assay in Primary Duck Hepatocytes
-
Cell Culture: Primary duck hepatocytes were isolated from DHBV-infected ducklings and cultured in Williams' Medium E supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells were treated with various concentrations of this compound, L-cis-F-OTC, or their combination for 10 days. The medium containing the drugs was refreshed every two days.
-
Analysis of Viral Replication: After the treatment period, the culture medium was collected to quantify extracellular DHBV DNA using dot blot hybridization. Intracellular DHBV DNA replication intermediates were extracted from the cells and analyzed by Southern blot hybridization.
-
Synergy Analysis: The dose-response data were analyzed using the median-effect principle with CalcuSyn software. Combination Index (CI) values were calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Logical Workflow for Synergy Determination
Caption: Workflow for assessing this compound and L-cis-F-OTC synergy against DHBV.
Combination with Dipyridamole in Cancer Therapy
Research has also indicated that this compound's anticancer activity can be potentiated by dipyridamole. Dipyridamole is known to inhibit the transport of nucleosides and nucleoside analogs across cell membranes, which can lead to an increased intracellular concentration and enhanced activity of drugs like this compound.
Quantitative Data Summary
| Cell Line | Combination | Effect Measured | Fold Potentiation | Conclusion |
| L1210 Leukemia Cells | This compound + Dipyridamole | IC50 Reduction | 4-fold | Synergistic |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: L1210 leukemia cells were maintained in RPMI 1640 medium supplemented with 10% horse serum and antibiotics.
-
Drug Treatment: Cells were seeded in 96-well plates and exposed to serial dilutions of this compound in the presence or absence of a fixed, non-toxic concentration of dipyridamole (e.g., 10 µM).
-
Cytotoxicity Assessment: After a 48-hour incubation period, cell viability was assessed using the MTT assay. The absorbance was measured at 540 nm using a microplate reader.
-
Data Analysis: The drug concentration that inhibited cell growth by 50% (IC50) was determined from the dose-response curves. The potentiation factor was calculated by dividing the IC50 of this compound alone by the IC50 of this compound in the presence of dipyridamole.
Signaling Pathway: this compound Activation and Dipyridamole's Influence
This compound requires intracellular phosphorylation to its active diphosphate form (PMEApp), which then inhibits DNA polymerase. Dipyridamole can enhance this effect by modulating nucleoside transporter activity.
Caption: this compound activation pathway and the inhibitory effect of dipyridamole.
Independent Validation of PMEDAP: A Comparative Analysis of Antiviral and Antiproliferative Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with related acyclic nucleoside phosphonates. The following sections summarize key quantitative findings, detail experimental protocols, and visualize relevant biological pathways to offer a comprehensive validation of published data.
This compound is an acyclic nucleotide analog demonstrating significant antiviral and antiproliferative properties. Its primary mechanism of action involves cellular phosphorylation to its active diphosphate metabolite, PMEDAPpp, which subsequently inhibits viral DNA polymerase. This guide synthesizes data from multiple independent studies to compare the efficacy and metabolic pathways of this compound against its structural analogs, including 9-(2-phosphonylmethoxyethyl)adenine (PMEA, adefovir), 9-(2-phosphonylmethoxyethyl)guanine (PMEG), and the prodrug N6-cyclopropyl-PMEDAP (cpr-PMEDAP).
Quantitative Comparison of Biological Activity
The following tables summarize the key efficacy and toxicity data from in vitro and in vivo studies, providing a direct comparison between this compound and its alternatives.
Table 1: In Vitro Anti-HIV Activity
| Compound | Cell Line | 50% Effective Dose (ED50) |
| This compound | MT-4 | 2 µM[1] |
Table 2: In Vivo Anti-Moloney Murine Sarcoma Virus (MSV) Activity
| Compound | Administration | Dosage | Outcome |
| This compound | Intraperitoneal | 0.25 mg/kg/day | Significant delay in tumor appearance and increased survival rate[1] |
| This compound | Oral | 250 mg/kg/day | Complete prevention of tumor formation[2] |
| PMEA | Intraperitoneal | Not specified | This compound was fivefold more efficacious, but also more toxic, resulting in an equivalent therapeutic index[1][3] |
Table 3: In Vitro Antiproliferative Activity (IC50 Values)
| Compound | Cell Lines | IC50 |
| This compound | Various tumor cell lines | Substantially higher (less potent) than PMEG and cpr-PMEDAP |
| PMEG | Various tumor cell lines | Similar to cpr-PMEDAP |
| cpr-PMEDAP | Various tumor cell lines | Potent antiproliferative activity, similar to PMEG |
Table 4: In Vivo Anti-Cytomegalovirus (CMV) Activity
| Compound | Virus | Administration | Key Finding |
| This compound | Murine CMV (MCMV) | Single dose | Markedly reduced mortality; more effective than PMEA at a tenfold lower dose |
| PMEA | Murine CMV (MCMV) | Not specified | Required a tenfold higher dose than this compound for similar efficacy |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for independent validation and replication.
Anti-HIV Activity Assessment: The anti-HIV activity of this compound was evaluated in human T-lymphocyte MT-4 cells. The 50% effective dose (ED50) was determined by assessing the inhibition of HIV replication.
Anti-Moloney Murine Sarcoma Virus (MSV) Model: Newborn mice were inoculated with MSV to induce tumor formation. The efficacy of this compound and PMEA was assessed by monitoring the delay in tumor appearance and the overall survival rate of the treated mice compared to a control group. Both intraperitoneal and oral administration routes were evaluated.
Metabolism Studies: The metabolic fate of this compound, PMEG, and cpr-PMEDAP was investigated in the human pancreatic carcinoma cell line, BxPC-3. High-performance liquid chromatography (HPLC) was employed to analyze the intracellular metabolites, specifically the mono- and diphosphorylated forms of the compounds. The presence of PMEG in the DNA of cells treated with cpr-PMEDAP was also confirmed to establish its conversion to PMEG.
Antiproliferative Assays: The growth-inhibitory effects of the compounds were determined across a range of tumor cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, were calculated to compare the potencies of this compound, PMEG, and cpr-PMEDAP.
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways and logical relationships described in the cited literature.
Caption: Metabolic activation of this compound and cpr-PMEDAP.
Caption: Workflow for in vivo antiviral efficacy studies.
Caption: Factors contributing to this compound resistance.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): A novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-moloney murine sarcoma virus activity in vivo | Semantic Scholar [semanticscholar.org]
Evaluating the Clinical Relevance of PMEDAP Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the clinical relevance of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and its derivatives. Through a detailed comparison with established antiviral and anticancer agents, supported by experimental data, this document aims to inform research and development in the fields of virology and oncology.
Mechanism of Action
This compound is an acyclic nucleoside phosphonate that exhibits broad-spectrum antiviral and cytostatic activity. Its mechanism of action relies on intracellular phosphorylation by cellular kinases to its active diphosphate metabolite, PMEDAPpp. This active form then acts as a competitive inhibitor of viral DNA polymerases and cellular DNA polymerases, leading to the termination of DNA chain elongation and subsequent inhibition of viral replication or cell proliferation.
A key derivative, N6-cyclopropyl-PMEDAP (cPr-PMEDAP), is believed to act as a prodrug of PMEG (9-[2-(phosphonomethoxy)ethyl]guanine), demonstrating a distinct metabolic pathway and often more pronounced cytostatic effects than the parent compound.
Resistance to this compound has been associated with the overexpression of multidrug resistance-associated proteins (MRP), specifically MRP4 and MRP5, which function as efflux pumps to reduce the intracellular concentration of the drug.
Data Presentation
The following tables summarize the quantitative data on the antiviral and anticancer activities of this compound and its derivatives in comparison to other relevant compounds.
Table 1: Antiviral Activity of this compound and Comparator Drugs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | HIV-1 | MT-4 | 2 | [1] |
| HCMV | HEL | 11 | [2] | |
| Adefovir (PMEA) | HIV-1 | MT-4 | Not specified | [3] |
| HBV | HepG2 2.2.15 | 0.8 | [4] | |
| Tenofovir | HIV-1 | Lymphoblastoid cells | 0.04 - 8.5 | [5] |
| HBV | HepG2 2.2.15 | 1.1 |
EC50: 50% effective concentration required to inhibit viral replication.
Table 2: Anticancer Activity of this compound Derivatives and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Various | Various | - | |
| cPr-PMEDAP | K562 | Human erythroleukemia | 8- to 20-fold more potent than this compound | |
| L1210 | Murine leukemia | 8- to 20-fold more potent than this compound | ||
| PMEG | K562 | Human erythroleukemia | Equivalent to cPr-PMEDAP | |
| L1210 | Murine leukemia | Equivalent to cPr-PMEDAP |
IC50: 50% inhibitory concentration required to inhibit cell growth.
Table 3: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | HEL | >100 | |
| cPr-PMEDAP | Various | Not specified | |
| PMEG | Various | Not specified |
CC50: 50% cytotoxic concentration.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a further 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value by plotting the percentage of viability against the compound concentration.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, radiolabeled or fluorescently tagged dNTPs, and the test compound at various concentrations.
-
Enzyme Addition: Add purified HIV-1 reverse transcriptase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.
-
Quantification: Measure the amount of incorporated radiolabeled or fluorescent dNTPs using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control and determine the IC50 value.
Human Cytomegalovirus (HCMV) Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Monolayer Preparation: Seed human embryonic lung (HEL) fibroblasts in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of HCMV for 1-2 hours.
-
Compound Overlay: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a solidifying agent like methylcellulose or agarose.
-
Incubation: Incubate the plates for 7-14 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control and determine the EC50 value.
Visualizations
Caption: Intracellular activation and mechanism of action of this compound.
Caption: Workflow for determining cytotoxicity and antiviral efficacy.
References
- 1. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HIV activity of adefovir (PMEA) and PMPA in combination with antiretroviral compounds: in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antiviral activity of adefovir and tenofovir on hepatitis B virus in HIV-HBV-coinfected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of adefovir and tenofovir in the treatment of lamivudine-resistant hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Safety Operating Guide
Proper Disposal of PMEDAP: A Guide for Laboratory Professionals
This document provides essential guidance for the safe handling and disposal of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), an investigational antiviral and antineoplastic agent.[1][2][3] Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As this compound is an investigational compound, it should be handled with the assumption that it is hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling potent compounds includes:
-
Protective Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To protect from spills and contamination.
II. This compound Properties and Identification
While a comprehensive Safety Data Sheet (SDS) with detailed physical and chemical properties for this compound is not publicly available, the following information has been compiled from available sources. This data is crucial for proper waste identification and labeling.
| Property | Data |
| IUPAC Name | (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid |
| InChI Code | 1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13) |
| InChI Key | XHXFQGAZAVKMFF-UHFFFAOYSA-N |
| Purity | Typically ≥98% (Varies by supplier) |
| Storage Temperature | 4°C |
| Physical Form | Solid (Assumed) |
| Solubility | Data not available. Handle as if poorly soluble in water. |
| Melting/Boiling Point | Data not available. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. The following protocol outlines the standard operating procedure for the disposal of unwanted this compound, including pure compound, solutions, and contaminated labware.
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination: Contact your institution's EHS department to formally classify this compound waste. Due to its biological activity, it is prudent to manage it as a hazardous chemical waste.
-
Segregation of Waste Streams: Do not mix this compound waste with general trash, sharps containers for non-hazardous materials, or other incompatible waste streams. Use dedicated, clearly labeled, and leak-proof containers.
Step 2: Preparing this compound Waste for Disposal
A. Unused or Expired this compound (Pure Compound)
-
Packaging: Ensure the compound is in its original, well-sealed primary container. Place this container into a secondary, durable, and leak-proof container.
-
Labeling: Affix a "Hazardous Waste" label to the outer container. The label must include:
-
The full chemical name: "9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound)" (no abbreviations).
-
The quantity of the waste.
-
The accumulation start date.
-
The name and contact information of the Principal Investigator (PI) or laboratory manager.
-
B. Contaminated Solid Waste (e.g., Gloves, Weigh Boats, Tubes)
-
Collection: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."
C. Contaminated Liquid Waste (e.g., Solutions, Solvents)
-
Collection: Collect all liquid waste containing this compound in a designated, chemically-resistant, and shatter-proof container with a secure, tight-fitting lid.
-
Secondary Containment: Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.
-
Labeling: Affix a "Hazardous Waste" label to the container with the full chemical name and approximate concentrations of all constituents.
Step 3: Storage and Disposal
-
Secure Storage: Store all sealed and labeled this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic.
-
Request for Disposal: Once a waste container is full, or before the accumulation time limit set by your institution, contact your EHS office to arrange for a waste pickup.
-
Documentation: Complete all required waste disposal forms provided by your EHS department.
-
Final Disposition: The standard and recommended method for the disposal of investigational compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active molecule.
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash.
-
NEVER attempt to neutralize or chemically deactivate this compound in the lab without a validated protocol and approval from EHS. Neutralization is not a suitable method for the degradation of complex organic molecules.
-
In case of a spill, follow your institution's established spill response procedures for potent compounds.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. N6-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) with distinct metabolic, antiproliferative, and differentiation-inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (this compound): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (this compound) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling PMEDAP
Disclaimer: No specific Safety Data Sheet (SDS) for 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) was publicly available at the time of this writing. The following guidance is based on general safety protocols for handling phosphonates, acyclic nucleoside phosphonates, and other hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance and to perform a risk assessment before handling any new chemical.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. The procedural, step-by-step guidance is intended to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Given that this compound is a phosphonate and a potent antiviral compound, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.[1][2] For those involved in the handling of phosphonates, appropriate industrial gloves, eye or full-face protection, and suitable protective clothing are recommended.[1] If handling this compound as a solid that could generate airborne dust, additional respiratory protection is advised, especially if ventilation is inadequate.[1]
The following table summarizes the recommended PPE for handling this compound based on general guidelines for hazardous drugs and phosphonates.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashes.[3] | Eye protection should be worn at all times in the laboratory. For activities with a higher risk of splashing, a face shield offers a greater degree of protection. |
| Hands | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Gloves should have long cuffs that can be tucked over the sleeves of the lab coat. It is recommended to change the outer gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Gowns should be changed regularly, at least every two to three hours, and immediately in the event of a spill. Used gowns should be disposed of as hazardous waste. |
| Respiratory | An N95 or higher-rated respirator. | Recommended when handling the solid form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.
-
Ventilation: Ensure the work area is well-ventilated.
-
Pre-use Inspection: Before starting any work, inspect all PPE for any damage or defects.
-
Gather Materials: Have all necessary equipment and supplies, including waste disposal bags and spill cleanup materials, readily available within the containment area.
2. Handling Procedures:
-
Weighing: If handling solid this compound, carefully weigh the required amount in the fume hood. Use a spatula and weighing paper, and handle with care to avoid generating dust.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Transport: When moving this compound, even small quantities, use a secondary container to prevent spills.
3. Spill Response:
-
Evacuate: In case of a spill, evacuate all non-essential personnel from the area.
-
Isolate and Ventilate: Isolate the spill area and ensure it is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an appropriate absorbent material to contain the spill.
-
Cleanup: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup according to your institution's EHS guidelines.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel. As this compound is a potent antiviral compound, it should be treated as hazardous, and potentially cytotoxic, waste.
1. Waste Segregation:
-
Containers: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. These containers should be color-coded according to your institution's guidelines for cytotoxic or hazardous chemical waste, which is often purple or yellow.
-
Types of Waste:
-
Solid Waste: Unused or expired this compound, contaminated gloves, gowns, shoe covers, weighing papers, and other disposable materials should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any rinse from decontaminating glassware should be collected in a labeled hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for cytotoxic waste.
-
2. Storage:
-
Store all this compound waste in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that incompatible wastes are not stored together.
3. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
The primary method for the disposal of cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
Decision Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
